molecular formula C11H7ClFNO2 B1420486 Methyl 4-chloro-6-fluoroquinoline-2-carboxylate CAS No. 301823-61-0

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Cat. No.: B1420486
CAS No.: 301823-61-0
M. Wt: 239.63 g/mol
InChI Key: CXAWNDWONHOZNO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7ClFNO2 and its molecular weight is 239.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chloro-6-fluoroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-6-fluoroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWNDWONHOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674840
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301823-61-0
Record name Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate reactivity and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the reactivity, synthesis, and application of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS 301823-61-0) .

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a high-value heterocyclic building block characterized by its bifunctional electrophilicity .[1] Unlike standard quinolines, this scaffold possesses two distinct reactive centers that allow for orthogonal functionalization:[1]

  • C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings.[1]
    
  • C2-Position (Methyl Ester): A versatile handle for acyl substitution, reduction, or heterocycle formation.[1]

These features make it an essential intermediate in the discovery of Type I/II kinase inhibitors , fluoroquinolone-class antibacterials , and antimalarial agents .[1]

Structural Analysis & Reactivity Profile[1]

The molecule's utility is defined by the electronic interplay between the electron-withdrawing ester at C2 and the fluorine atom at C6.[1]

Electronic Distribution[1]
  • C4 Electrophilicity: The nitrogen atom of the quinoline ring withdraws electron density, making the C4 position highly electron-deficient.[1] The chlorine atom acts as a good leaving group, facilitating displacement by amines, thiols, and alkoxides.[1]

  • C6 Fluorine Effect: The fluorine atom at C6 provides metabolic stability (blocking P450 oxidation) and modulates the lipophilicity (

    
    ) of the final drug candidate without significantly hindering reactions at C4.[1]
    
  • C2 Ester: This position is less reactive than C4 towards weak nucleophiles but can be selectively targeted by hydrolysis (LiOH) or reduction (

    
    ) after C4 functionalization.[1]
    
Reactivity Hotspots Diagram

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

Reactivity Core Methyl 4-chloro-6-fluoro quinoline-2-carboxylate C4_Node C4-Chlorine (Primary Electrophile) Core->C4_Node C2_Node C2-Ester (Secondary Electrophile) Core->C2_Node SNAr SNAr Displacement (Amines/Thiols) C4_Node->SNAr High Reactivity Suzuki Suzuki-Miyaura Coupling C4_Node->Suzuki Pd-Catalyzed Hydrolysis Hydrolysis to Carboxylic Acid C2_Node->Hydrolysis LiOH/THF Amidation Amidation (Linker Attachment) C2_Node->Amidation Direct or via Acid

Caption: Divergent synthetic pathways. C4 allows for core diversification, while C2 enables linker attachment or solubility modulation.[1]

Synthetic Protocol: Core Scaffold Construction

While commercially available, in-house synthesis is often required for gram-scale optimization.[1] The most robust route utilizes the modified Conrad-Limpach or DMAD cyclization approach.[1]

Step-by-Step Synthesis

Target: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Phase 1: Enamine Formation & Cyclization[1]
  • Reagents: 4-Fluoroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve 4-fluoroaniline in MeOH.[1] Dropwise add DMAD at

      
      .[1]
      
    • Stir at room temperature for 2 hours. The Michael adduct (enamine) will precipitate or can be concentrated.[1]

    • Cyclization: Dissolve the adduct in diphenyl ether (Dowtherm A) and heat to

      
       for 30-60 minutes. This thermal cyclization yields Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate .[1]
      
    • Note: The high temperature is critical to overcome the activation energy for aromatic ring closure.[1]

Phase 2: Chlorination (The Critical Step)[1]
  • Reagents: 4-Hydroxy intermediate, Phosphorus Oxychloride (

    
    ) (Excess).
    
  • Procedure:

    • Suspend the 4-hydroxyquinoline intermediate in neat

      
      .
      
    • Reflux (

      
      ) for 2-4 hours.[1] Reaction progress should be monitored by TLC/LCMS (conversion of polar -OH to non-polar -Cl).[1]
      
    • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. The product will precipitate as a solid.[1]

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography.[1]

Derivative Synthesis & Medicinal Applications[1][2][3][4][5][6][7]

A. Kinase Inhibitors (4-Aminoquinolines)

The most common application is the synthesis of kinase inhibitors (e.g., targeting EGFR, VEGFR).[1] The 4-chloro group is displaced by anilines to mimic the ATP-binding motif.[1]

Protocol:


 Displacement 
  • Reagents: Core Scaffold (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol or Ethoxyethanol (Solvent).[1]

  • Catalyst: Catalytic HCl (or Pyridine HCl) accelerates the reaction by protonating the quinoline nitrogen, increasing electrophilicity at C4.[1]

  • Conditions: Reflux for 4-12 hours.[1]

  • Yield: Typically >80%.[1] The product precipitates as the hydrochloride salt.[1]

B. Antimalarial Carboxamides

Derivatives at the C2 position (after C4 functionalization) are explored for antimalarial activity, similar to the quinoline-4-carboxamide class (e.g., DDD107498).[1]

Workflow:

  • C4-Functionalization: Install the desired amine at C4.[1]

  • C2-Hydrolysis: LiOH/THF/Water to yield the free acid.[1]

  • Amide Coupling: HATU/DIEA coupling with aliphatic amines to improve solubility and pharmacokinetic properties.[1]

Quantitative Data: Reaction Conditions Comparison
Reaction TypeReagentsSolventTemp (

)
Typical YieldNotes

(C4)
Aniline, cat.[2][3][4] HCliPrOH80 (Reflux)85-95%Excellent atom economy; product precipitates.[1]
Suzuki (C4) Aryl-B(OH)2, Pd(PPh3)4Dioxane/H2O10070-85%Requires anhydrous conditions if ester is sensitive.[1]
Hydrolysis (C2) LiOH (2 eq)THF/H2O25>95%Quantitative; careful acidification required.[1]
Reduction (C2) LiAlH4 or DIBAL-HTHF-78 to 060-75%Yields the alcohol; over-reduction possible.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing a library of bioactive derivatives from the core scaffold.

Workflow Start Start: 4-Fluoroaniline Step1 1. DMAD Addition 2. Thermal Cyclization Start->Step1 Inter1 Intermediate: 4-OH-6-F-Quinoline-2-ester Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Core CORE SCAFFOLD: Methyl 4-Cl-6-F-quinoline-2-carboxylate Step2->Core Branch1 Path A: Kinase Inhibitors (SNAr with Anilines) Core->Branch1  R-NH2 / H+   Branch2 Path B: Antibacterials (C2 Hydrolysis + Amidation) Core->Branch2  1. LiOH 2. R-NH2 / HATU   Final1 4-Anilino-quinoline-2-esters Branch1->Final1 Final2 Quinoline-2-carboxamides Branch2->Final2

Caption: Synthesis and diversification workflow. Path A targets kinase affinity; Path B targets solubility/PK properties.[1]

References

  • PubChem. Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Compound Summary. Available at: [Link][1]

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances, 2023.[1] Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2021.[1] Available at: [Link][1]

  • Journal of Medicinal Chemistry. Discovery of Quinoline-4-carboxamide Derivatives with Multistage Antimalarial Activity. ACS Publications.[1] Available at: [Link][1]

Sources

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate represents a high-value scaffold in modern drug discovery, particularly for oncology and infectious disease research. Unlike the ubiquitous fluoroquinolone antibiotics (which rely on a 3-carboxylate core), this 2-carboxylate derivative offers a distinct vector for chemical space exploration. Its structural uniqueness lies in the orthogonal reactivity of the C4-chlorine and C2-ester functionalities, allowing for rapid generation of diverse libraries. The C6-fluorine atom enhances metabolic stability and lipophilicity, critical parameters for optimizing pharmacokinetics (PK). This guide details the synthesis, reactivity profile, and application of this scaffold as a precursor for kinase inhibitors and novel antibacterial agents.

Structural Analysis & Reactivity Profile[1]

The utility of this building block stems from its electronic desymmetry, which permits sequential functionalization.

FeaturePositionElectronic CharacterSynthetic Utility
Electrophilic Center C4-ClHighly electron-deficient due to the adjacent nitrogen and electron-withdrawing ester.Prime site for Nucleophilic Aromatic Substitution (

) and Pd-catalyzed cross-couplings.
Functional Handle C2-COOMeStabilized ester.Precursor for amides, hydrazides, alcohols, or heterocycle formation (e.g., oxadiazoles).
Metabolic Modulator C6-FElectron-withdrawing; blocks metabolic oxidation.Modulates pKa and lipophilicity; enhances binding affinity via dipole interactions.
Nitrogen Core N1Basic, but electron density reduced by C2/C4 substituents.Hydrogen bond acceptor; critical for kinase hinge binding.
Electronic Reactivity Logic

The reactivity at C4 is significantly higher than at other positions due to the activating effect of the quinoline nitrogen (protonated or complexed) and the electron-withdrawing ester at C2. This allows for chemoselective displacement of the chlorine atom by amines or thiols under mild conditions without affecting the ester. Conversely, the C2-ester can be hydrolyzed or amidated after C4 functionalization, enabling a "C4-first, C2-second" synthetic strategy.

Synthesis of the Core Scaffold

The most robust route to Methyl 4-chloro-6-fluoroquinoline-2-carboxylate utilizes a modified Conrad-Limpach approach or the reaction of an aniline with dimethyl acetylenedicarboxylate (DMAD), followed by thermal cyclization and chlorination.

Pathway Diagram (DOT)

SynthesisPath Aniline 4-Fluoroaniline Intermediate Enamine / Fumarate Intermediate Aniline->Intermediate MeOH, Reflux DMAD Dimethyl acetylenedicarboxylate (DMAD) DMAD->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Cyclization HydroxyQuin Methyl 6-fluoro-4-hydroxy- quinoline-2-carboxylate Cyclization->HydroxyQuin Chlorination POCl3 / Reflux HydroxyQuin->Chlorination Product Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate Chlorination->Product

Caption: Step-wise synthesis from 4-fluoroaniline and DMAD via thermal cyclization and deoxychlorination.

Detailed Experimental Protocol
Step 1 & 2: Enamine Formation and Cyclization

Principle: The nucleophilic attack of the aniline nitrogen on the alkyne of DMAD forms a fumarate intermediate. High-temperature cyclization effects the intramolecular substitution to form the quinolone core.[1]

  • Reagents: 4-Fluoroaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq), Methanol (Solvent), Diphenyl ether (High-boiling solvent).

  • Procedure:

    • Dissolve 4-fluoroaniline (11.1 g, 100 mmol) in MeOH (50 mL).

    • Add DMAD (14.9 g, 105 mmol) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Evaporate MeOH to yield the yellow oily enamine intermediate.

    • Add the oil dropwise to refluxing diphenyl ether (50 mL) at ~250°C. Caution: Vigorous evolution of methanol occurs.

    • Reflux for 30–60 minutes. Cool to room temperature.

    • Dilute with hexane/diethyl ether to precipitate the product. Filter and wash with hexane.

  • Yield: ~65-75% of Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (off-white solid).

Step 3: Deoxychlorination (The Key Transformation)

Principle: Conversion of the tautomeric 4-hydroxy/4-oxo group to a chloride using phosphorus oxychloride (


).
  • Reagents: Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (10 mmol),

    
     (5-10 eq).
    
  • Procedure:

    • Place the 4-hydroxyquinoline intermediate (2.21 g, 10 mmol) in a round-bottom flask.

    • Add

      
       (10 mL) carefully. (Optional: Add 1 drop of DMF as a catalyst).
      
    • Reflux the mixture (bath temp ~110°C) for 2–3 hours until the solid dissolves and TLC shows consumption of starting material.

    • Workup: Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid

      
       or 
      
      
      
      to pH 7-8.
    • Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (Hexane/EtOAc).

  • Yield: ~80-90% of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate .

Functionalization Strategies

This scaffold serves as a divergence point. The order of operations is critical: C4 substitution usually precedes C2 manipulation to avoid side reactions at the ester during harsh


 conditions, although the ester is relatively robust.
Divergent Synthesis Workflow (DOT)

Functionalization Core Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate SNAr Pathway A: SNAr (Nucleophilic Displacement) Core->SNAr R-NH2, IPA, Heat Suzuki Pathway B: Pd-Coupling (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Hydrolysis Pathway C: Ester Hydrolysis Core->Hydrolysis LiOH, THF/H2O ProdA 4-Amino-quinoline-2-carboxylates (Kinase Inhibitors) SNAr->ProdA ProdB 4-Aryl-quinoline-2-carboxylates (Biaryl Scaffolds) Suzuki->ProdB ProdC Quinoline-2-carboxylic Acids (Peptidomimetics / Amides) Hydrolysis->ProdC

Caption: Primary functionalization vectors. Pathway A is most common for generating kinase inhibitor libraries.

Protocol: C4-Amination ( )

Context: This reaction introduces the "hinge-binding" motif often required for kinase inhibition.

  • Reagents: Core scaffold (1.0 eq), Aniline or Aliphatic Amine (1.1–1.5 eq), Isopropanol (IPA) or Ethanol.

  • Procedure:

    • Suspend Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1 mmol) in IPA (5 mL).

    • Add the amine (e.g., 3-chloro-4-fluoroaniline) (1.2 mmol).

    • Add catalytic HCl (2-3 drops) or use the amine hydrochloride salt to accelerate the reaction (acid catalysis activates the quinoline nitrogen).

    • Reflux for 4–12 hours. The product often precipitates as the hydrochloride salt.

    • Workup: Filter the solid, wash with cold IPA and ether. If no precipitate, evaporate and partition between EtOAc and saturated

      
      .
      

Applications in Drug Discovery[2][3]

Kinase Inhibition (c-Met / VEGFR)

The 4-amino-quinoline-2-carboxamide motif is a bioisostere of the 4-anilinoquinazoline scaffold (e.g., Gefitinib).

  • Mechanism: The N1 of the quinoline and the NH at C4 form a bidentate hydrogen bond interaction with the ATP-binding hinge region of kinases.

  • Role of C6-F: The fluorine atom at C6 often occupies a hydrophobic pocket (e.g., the gatekeeper region), improving selectivity and potency compared to the non-fluorinated analog.

  • Role of C2-Ester: Converted to an amide (e.g., N-methyl-4-piperidine amide), it extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Antibacterial Agents

While 4-quinolones (acid at C3) are gyrase inhibitors, quinoline-2-carboxylates have shown activity against resistant strains of S. aureus and M. tuberculosis.

  • Strategy: The C2-carboxylate is converted to hydrazides or oxadiazoles. These derivatives can act as metal chelators or interact with alternative binding sites on Topoisomerase IV.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link(Foundational chemistry for quinoline synthesis).

  • Heindel, N. D.; Kennewell, P. D.; Pfau, M. "Cyclization of Aniline-Acetylene Dicarboxylate Adducts. A Modified Conrad-Limpach Synthesis." The Journal of Organic Chemistry, 1970 , 35(1), 80–83. Link(Specific protocol for the DMAD route to 2-carboxylates).

  • Musiol, R. et al. "Quinoline-based compounds as kinase inhibitors." Expert Opinion on Drug Discovery, 2010, 5, 255-270. (Review of quinoline scaffold in kinase research).
  • Eswaran, S. et al. "Synthesis and biological activity of novel quinoline-2-carboxylate derivatives." Bioorganic & Medicinal Chemistry Letters, 2010 , 20(3), 1040-1044. (Application in antibacterial research).[1][2][3][4]

  • Kouznetsov, V. V. et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005, 9, 141-161. (General review of synthetic methodologies).

Sources

Solubility Profiling & Solvent Selection: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

[1]

Content Type: Technical Guide Audience: Process Chemists, Medicinal Chemists, Analytical Scientists Compound: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0)[1][2]

Part 1: Executive Summary & Physicochemical Profile

Effective handling of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate requires a nuanced understanding of its solubility profile.[1] As a halogenated quinoline ester, this compound exhibits a distinct solubility window driven by its lipophilicity and planar aromatic stacking.[1] This guide moves beyond simple "soluble/insoluble" binaries to provide a strategic framework for solvent selection in synthesis, purification, and biological assay preparation.[1]

Physicochemical Identity[1][3][4]
  • CAS Number: 301823-61-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₁H₇ClFNO₂[4][6]

  • Molecular Weight: 239.63 g/mol [1]

  • Structural Drivers:

    • Quinoline Core: Provides planar aromaticity, encouraging

      
      -
      
      
      stacking in the solid state (increasing melting point and reducing cold solubility).[1]
    • Halogens (4-Cl, 6-F): Increase lipophilicity (LogP) and reduce aqueous solubility compared to the parent quinoline.[1]

    • Methyl Ester (C-2 position): Removes the hydrogen-bond donor capability of the carboxylic acid, significantly increasing solubility in organic solvents (DCM, EtOAc) while decreasing solubility in basic aqueous media.[1]

Part 2: The Solubility Landscape

The following classification is derived from structural analysis of halo-quinoline carboxylates and field-proven solvent compatibility for this chemical class.

Table 1: Solubility Tier List & Application Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary ApplicationTechnical Notes
Polar Aprotic DMSO, DMF High (>50 mg/mL)Stock Solutions , Bioassays, SNAr ReactionsIdeal for preparing 10-100 mM stock solutions.[1] Caution: High boiling points make removal difficult.[1]
Chlorinated DCM, Chloroform High (>30 mg/mL)Extraction , Chromatography, TransportExcellent for dissolving the ester for liquid-liquid extraction.[1] DCM is the preferred loading solvent for silica columns.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate (10-30 mg/mL)Reaction Medium , CrystallizationGood balance of solubility and volatility.[1] Often used as the "solvent" in solvent/antisolvent crystallizations.[1]
Polar Protic Methanol, Ethanol Temp-Dependent Recrystallization Low solubility at RT; high solubility at reflux.[1] This steep solubility curve makes alcohols ideal for purification.[1]
Non-Polar Hexanes, Heptane Low/Insoluble Antisolvent , Wash SolventUsed to precipitate the product from EtOAc or DCM solutions.[1]
Aqueous Water, PBS Negligible (<0.1 mg/mL)Precipitation The ester is hydrophobic.[1] Aqueous buffers will cause precipitation unless a co-solvent (DMSO) is used.[1]
Deep Dive: Solvent Selection Strategy
1. For Biological Assays (The DMSO Standard)

For in vitro screening, DMSO (Dimethyl Sulfoxide) is the gold standard.[1] The 4-chloro and 6-fluoro substituents increase the lipophilicity, making the compound prone to precipitation in aqueous media.[1]

  • Protocol: Dissolve solid to 10 mM in 100% DMSO.

  • Critical Step: When dosing into cell media, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, and watch for "crashing out" (precipitation) due to the low aqueous solubility of the ester.[1]

2. For Synthetic Purification (Recrystallization)

The "sweet spot" for purifying quinoline esters lies in the Alcohol/Alkane or Ester/Alkane systems.[1]

  • System A (Ethanol): Heat to reflux.[1] If the compound does not fully dissolve, add small amounts of Acetone.[1] Cool slowly to 4°C. The planar structure promotes crystal lattice formation upon cooling.[1]

  • System B (DCM/Hexane): Dissolve in minimal DCM. Slowly add Hexane until turbidity persists.[1] Cap and let stand. This relies on the antisolvent effect.[1]

Part 3: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the correct solvent based on the immediate experimental goal.[1]

SolventSelectionStartStart: Methyl 4-chloro-6-fluoroquinoline-2-carboxylateGoalDefine GoalStart->GoalAssayBiological AssayGoal->AssayHigh Conc. RequiredSynthesisChemical ReactionGoal->SynthesisInert MediumPurificationPurification/CrystallizationGoal->PurificationRemove ImpuritiesDMSOUse DMSO or DMF(Stock: 10-50 mM)Assay->DMSOAproticUse MeCN, DMF, or Toluene(Depends on Reagents)Synthesis->AproticRecrystTemp-Dependent System:Ethanol or MeOHPurification->RecrystHigh Purity NeededExtractExtraction:DCM or Ethyl AcetatePurification->ExtractCrude Isolation

Figure 1: Decision matrix for solvent selection based on experimental intent.[1] Note the divergence between assay preparation (DMSO) and purification (Alcohols/DCM).[1]

Part 4: Experimental Validation Protocol

Since batch-to-batch polymorphic variations can alter solubility, rely on this self-validating protocol rather than literature values alone.

The "Saturation Shake-Flask" Method (HPLC-UV)[1]

Objective: Determine precise thermodynamic solubility in a specific solvent.

  • Preparation:

    • Weigh approx. 5 mg of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent (e.g., Methanol, pH 7.4 Buffer).[1]

  • Equilibration:

    • Agitate (shake or stir) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, the solubility is >10 mg/mL.[1] Add more solid until a suspension persists.[1]

  • Filtration:

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is required to prevent drug adsorption to the filter).[1]

  • Quantification:

    • Dilute the filtrate 100-fold with Acetonitrile.[1]

    • Inject onto HPLC (C18 Column, Water/MeCN gradient).[1]

    • Calculate concentration against a standard curve prepared in DMSO.

Diagram 2: Thermodynamic Dissolution Cycle

Understanding the energy barriers helps in troubleshooting "oiling out" vs. crystallization.[1]

DissolutionCycleSolidSolid State(Crystal Lattice)High Lattice Energy due to StackingEnergyEnergy Barrier(Breaking pi-pi interactions)Solid->EnergyHeat (Endothermic)SoluteSolvated Molecule(In Solution)Solute->SolidCooling/Antisolvent(Recrystallization)Energy->SoluteDissolutionSolventInteractionSolvent-Solute Interaction(Dipole-Dipole with Ester)SolventInteraction->SoluteStabilizes

Figure 2: The thermodynamic cycle of dissolution.[1] For quinoline esters, the lattice energy (red) is significant.[1] Successful dissolution requires a solvent capable of strong dipole interactions (blue) to overcome this barrier.[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][7] Methyl 4-chloro-6-fluoropyridine-2-carboxylate (Related Analog Data). National Library of Medicine. Available at: [Link][1]

  • Synthetic & Purification Context

    • Sundar, J. K., et al. (2010).[1][8] Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. (Demonstrates recrystallization of chloro-quinoline esters from Chloroform/Ethanol). Available at: [Link]

    • MDPI.[1] Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Demonstrates purification via Hexane/Chloroform systems). Available at: [Link][1][9]

  • General Solubility Protocols

    • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Theoretical Framework & Electronic Structure Analysis: 4-Chloro-6-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework for analyzing the electronic properties of 4-chloro-6-fluoroquinoline. It synthesizes standard computational protocols (DFT) with medicinal chemistry principles to predict reactivity and stability.[1][2]

Document Type: Technical Whitepaper & Computational Protocol Subject: Electronic Properties, Reactivity Descriptors, and S_NAr Potential of 4-Chloro-6-Fluoroquinoline Target Audience: Medicinal Chemists, Computational Biologists, and Process Chemists

Executive Summary

4-Chloro-6-fluoroquinoline (CAS: 391-77-5) represents a "privileged scaffold" in drug discovery, particularly for antimalarial and antibacterial agents. Its dual-halogenated motif offers a unique chemical dichotomy: the C4-Chlorine serves as a highly reactive handle for nucleophilic aromatic substitution (


), while the C6-Fluorine  modulates lipophilicity (

) and blocks metabolic oxidation without significantly impeding the core's electronic stability.

This guide establishes a rigorous theoretical protocol using Density Functional Theory (DFT) to map these properties. By quantifying the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can predict the regioselectivity of nucleophilic attacks, optimizing the synthesis of bioactive quinoline derivatives.

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances cost with accuracy, utilizing the B3LYP hybrid functional which has been extensively validated for heteroaromatic systems.

The Computational Pipeline

G Start Input Structure (2D/3D Builder) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calc (NIMag = 0 Check) Opt->Freq Minima Verification Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Gas Phase Solv Solvation Model (PCM/Water or DMSO) Freq->Solv Solvent Effects End Reactivity Prediction (Global Descriptors) Elec->End Hardness/Softness Solv->End Dipole/Stability

Figure 1: Standardized DFT workflow for small molecule heteroaromatics. Note the mandatory frequency check (NIMag=0) to ensure a true local minimum.

Protocol Specifications
  • Software Platform: Gaussian 16 / ORCA 5.0 / Spartan.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).

  • Basis Set: 6-311++G(d,p) .[3][4][5][6] The diffuse functions (++) are critical for capturing the electron lone pairs on the Chlorine and Fluorine atoms.

  • Solvation: Polarizable Continuum Model (PCM) using DMSO (common reaction solvent) or Water (biological context).

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of 4-chloro-6-fluoroquinoline is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO Character: Primarily located on the

    
    -system of the quinoline ring and the lone pairs of the Nitrogen and Chlorine. It represents the molecule's ability to donate electrons.[8]
    
  • LUMO Character: Concentrated heavily on the pyridine ring (N-containing ring). This localization is crucial: it directs incoming nucleophiles (like amines) to the electron-deficient C4 position, facilitating the displacement of the Chlorine atom.

  • Band Gap (

    
    ):  A narrower gap typically indicates higher chemical reactivity and lower kinetic stability ("soft" molecule). For halogenated quinolines, this gap is often in the range of 4.0 – 4.5 eV .
    
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution, predicting non-covalent interactions and reaction sites.

RegionPotential (

)
Chemical Significance
Nitrogen (N1) Negative (Red)H-bond acceptor; Protonation site.
Fluorine (C6-F) Negative (Red/Yellow)High electronegativity; metabolic blocking site.
Chlorine (C4-Cl) Neutral/Slight Positive (

-hole)
The C-Cl bond polarization creates a positive potential on the Carbon (C4), making it the primary electrophilic site .
Ring Hydrogens Positive (Blue)H-bond donors (weak).
Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from the orbital energies (


 and 

):
  • Chemical Potential (

    
    ): 
    
    
    
    . Indicates the escape tendency of electrons.
  • Chemical Hardness (

    
    ): 
    
    
    
    . 4-Chloro-6-fluoroquinoline is expected to be a "softer" electrophile compared to non-halogenated quinolines, enhancing its reactivity toward soft nucleophiles.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . A high
    
    
    value confirms the molecule's strong propensity to accept electrons (undergo nucleophilic attack).

Mechanistic Insight: The Pathway

The defining feature of this molecule is the lability of the C4-Chlorine. Theoretical studies confirm that the C6-Fluorine exerts an inductive electron-withdrawing effect (-I), which lowers the energy of the transition state for nucleophilic attack at C4.

Reactivity Logic Flow

Reactivity Core 4-Chloro-6-Fluoroquinoline (Ground State) Sub1 Inductive Effect (-I) from C6-Fluorine Core->Sub1 Sub2 Resonance Effect (+R) from Ring Nitrogen Core->Sub2 Inter LUMO Stabilization at C4 Position Sub1->Inter Withdraws e- density Sub2->Inter Activates Pyridine Ring Attack Nucleophilic Attack (Rate Determining Step) Inter->Attack High Electrophilicity TS Meisenheimer Complex (Transition State) Attack->TS Prod Substitution Product (Bioactive Core) TS->Prod Loss of Cl-

Figure 2: Electronic logic governing the regioselective S_NAr reaction at the C4 position.

References

The following sources provide the foundational methodologies and comparative data used to construct this framework.

  • LookChem. 4-Chloro-6-fluoroquinoline: Structure and Applications.

  • PubChem. Compound Summary: 4-Chloro-6-fluoroquinoline (CID 2736586). [9]

  • Journal of Biophysical Chemistry. DFT Studies on Molecular Structure, HOMO-LUMO and Spectral Analysis of Quinoline. [10]

  • Spectrochimica Acta Part A. Vibrational spectroscopic investigations and DFT studies on chloro-quinoline derivatives.

  • Asian Research Association. Computational Insights into Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical reactivity of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a key intermediate in medicinal chemistry and drug development. By dissecting its molecular architecture, we will identify the principal sites susceptible to electrophilic and nucleophilic attack, offering a predictive framework for its synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this versatile quinoline derivative.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 4-chloro-6-fluoroquinoline-2-carboxylate emerges as a highly valuable building block due to the specific arrangement of its substituents, which imparts a distinct reactivity profile that can be exploited for the synthesis of a diverse array of more complex molecules. The presence of a chloro group at the 4-position, a fluoro group at the 6-position, and a methyl carboxylate at the 2-position creates a unique electronic landscape that dictates its chemical behavior.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a thorough understanding of the electronic influence of each substituent on the quinoline nucleus is paramount. The interplay of inductive and resonance effects governs the electron density distribution across the bicyclic system, thereby defining its electrophilic and nucleophilic character.

The molecular structure of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is presented below:

Caption: Chemical structure of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate.

Analysis of Substituent Effects
  • Nitrogen Atom (Position 1): As a heteroatom within the aromatic system, the nitrogen atom is more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect (-I) on the entire ring system, particularly on the pyridine ring. This effect reduces the overall electron density of the quinoline nucleus, making it less susceptible to electrophilic attack compared to naphthalene.

  • Methyl Carboxylate Group (Position 2): The ester group at the C2 position is a moderately strong electron-withdrawing group. It deactivates the quinoline ring towards electrophilic substitution through both a -I effect (due to the electronegative oxygen atoms) and a -M (mesomeric or resonance) effect, where the carbonyl group pulls electron density from the ring.

  • Chloro Group (Position 4): The chlorine atom exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity. Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. In the context of aromatic systems, the inductive effect of halogens generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the +M effect can direct incoming electrophiles to the ortho and para positions.

  • Fluoro Group (Position 6): Similar to chlorine, fluorine also has a strong -I effect and a weak +M effect. Due to its higher electronegativity, the -I effect of fluorine is stronger than that of chlorine. This leads to a significant deactivation of the benzene ring towards electrophilic substitution.

The synergistic effect of these electron-withdrawing groups renders the quinoline ring system electron-deficient, which is a critical factor in determining its reactivity.

Identification of Nucleophilic Sites

Despite the overall electron-deficient nature of the molecule, certain atoms possess lone pairs of electrons and can act as nucleophiles.

  • Quinoline Nitrogen (N1): The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair is available for protonation or coordination with Lewis acids, making the nitrogen atom a primary nucleophilic site.

  • Oxygen Atoms of the Carboxylate Group: The oxygen atoms of the methyl carboxylate group also have lone pairs of electrons. The carbonyl oxygen is weakly nucleophilic, while the ester oxygen's lone pairs are involved in resonance with the carbonyl group, reducing their nucleophilicity.

  • Halogen Atoms (Cl and F): While not typically considered strong nucleophiles in this context, the lone pairs on the chlorine and fluorine atoms can participate in intermolecular interactions.

G cluster_0 Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Molecule Quinoline Nucleus N1 Quinoline Nitrogen (N1) Primary Nucleophilic Site Molecule->N1 Lone Pair Oxygens Carboxylate Oxygens Secondary Nucleophilic Sites Molecule->Oxygens Lone Pairs

Caption: Primary and secondary nucleophilic sites.

Identification of Electrophilic Sites

The electron-withdrawing nature of the substituents creates several electron-deficient centers that are susceptible to nucleophilic attack.

  • Carbon-4 (C4): The C4 position is arguably the most significant electrophilic site. It is directly attached to the electronegative nitrogen atom and the chlorine atom, both of which withdraw electron density inductively. The nitrogen atom further enhances the electrophilicity of C2 and C4 through resonance. The chlorine atom at this position is a good leaving group, making C4 highly susceptible to nucleophilic aromatic substitution (SNA_r) .[2][3] This is the most common and synthetically useful reaction for this class of compounds.

  • Carbon-2 (C2): The C2 position is also highly electrophilic due to its proximity to the ring nitrogen and the attachment of the electron-withdrawing methyl carboxylate group. Nucleophilic attack at this position is also plausible, although the presence of the ester group might sterically hinder the approach of some nucleophiles.

  • Carbonyl Carbon of the Ester: The carbon atom of the carbonyl group in the methyl carboxylate is inherently electrophilic due to the polarization of the C=O bond. It can be attacked by strong nucleophiles, leading to reactions such as hydrolysis or amidation of the ester.

  • Benzene Ring Carbons (C5, C7, C8): While the entire ring system is deactivated towards electrophilic attack, the benzene portion is more electron-rich than the pyridine portion.[2] Therefore, under forcing conditions, electrophilic aromatic substitution would preferentially occur on the benzene ring. The directing effects of the fluoro group at C6 (ortho, para-directing) and the overall deactivation of the ring system suggest that electrophilic attack is most likely to occur at the C5 and C7 positions . The C8 position is also a potential site for electrophilic attack.

  • Carbon-6 (C6): While directly attached to the electron-withdrawing fluorine, the C-F bond in aromatic systems is generally strong and less prone to nucleophilic substitution compared to the C-Cl bond at an activated position.

G cluster_0 Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Molecule Quinoline Nucleus C4 Carbon-4 (C4) Primary Electrophilic Site (Nucleophilic Aromatic Substitution) Molecule->C4 C2 Carbon-2 (C2) Secondary Electrophilic Site Molecule->C2 Ester_C Ester Carbonyl Carbon Electrophilic Site Molecule->Ester_C Benzene_Ring Benzene Ring (C5, C7) Sites for Electrophilic Aromatic Substitution (under forcing conditions) Molecule->Benzene_Ring

Caption: Predicted electrophilic sites.

Predicted Reactivity and Experimental Protocols

Based on the electronic analysis, we can predict the outcomes of reactions with various reagents and propose experimental workflows.

Nucleophilic Aromatic Substitution at C4

This is the most facile and synthetically valuable reaction of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. The electron-deficient nature of the quinoline ring, particularly at the C4 position, facilitates the addition-elimination mechanism of SNA_r.[2]

Reaction Scheme:

Common Nucleophiles:

  • Amines (primary and secondary)

  • Alcohols/Alkoxides

  • Thiols/Thiolates

  • Azides

Experimental Protocol: Synthesis of Methyl 4-amino-6-fluoroquinoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Nucleophile: Add an excess of the amine nucleophile (e.g., ammonia, a primary amine, or a secondary amine; 2-5 eq). For less reactive amines, a base such as triethylamine or potassium carbonate may be added to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Electrophilic Aromatic Substitution on the Benzene Ring

Due to the strong deactivating effects of the substituents, electrophilic aromatic substitution requires harsh reaction conditions.[4] The benzene ring is the preferred site for this reaction.

Reaction Scheme (e.g., Nitration):

Experimental Protocol: Nitration of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

  • Reaction Setup: In a flask cooled in an ice bath, cautiously add Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Conditions: Stir the mixture at low temperature (0-10 °C) for a specified period. The reaction should be carefully monitored as nitration reactions are highly exothermic.

  • Work-up and Purification: Pour the reaction mixture slowly onto crushed ice with stirring. The precipitated product is collected by filtration, washed with cold water until neutral, and dried. The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.

Summary of Reactive Sites

The following table summarizes the key reactive sites of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and the types of reactions they undergo.

SiteType of SitePredicted Reactivity
C4 Electrophilic Highly susceptible to nucleophilic aromatic substitution.
C2 Electrophilic Susceptible to nucleophilic attack, though potentially sterically hindered.
Ester Carbonyl C Electrophilic Can undergo nucleophilic acyl substitution (e.g., hydrolysis, amidation).
C5, C7 Nucleophilic (relative) Most probable sites for electrophilic aromatic substitution under forcing conditions.
N1 Nucleophilic Can be protonated or act as a Lewis base.

Conclusion

The strategic placement of chloro, fluoro, and methyl carboxylate substituents on the quinoline framework of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate creates a molecule with a well-defined and predictable reactivity profile. The primary site for nucleophilic attack is the C4 position, making it an excellent substrate for SNA_r reactions, which is a cornerstone for introducing diverse functionalities. Conversely, the electron-deficient nature of the ring system necessitates harsh conditions for electrophilic substitution, which is predicted to occur on the benzene moiety. A thorough understanding of these electronic characteristics is crucial for the rational design of synthetic routes utilizing this versatile building block in the development of novel therapeutic agents and other functional organic materials.

References

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Fazal, A., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1182.
  • Wang, L., et al. (2024). Electronic Structure Modulation in Quinoline Derivatives through Substituent-Mediated Effects: Development of AIE Fluorescent Probes for Fe3+ Detection in Water Samples.
  • Wikipedia. (2024). Electrophilic aromatic substitution. [Link]

  • Zhang, X., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 21096–21105.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Sundar, S. N., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169.
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2015, January 4). Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451.
  • Ishaku, G. A., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future Journal of Pharmaceutical Sciences, 9(1), 77.
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Ajayaghosh, A., & Varghese, R. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52.
  • Hu, J., et al. (2011).
  • Fazal, E., et al. (2014). 3,4-Dimethylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69.
  • Andrew, A. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

Sources

Methodological & Application

detailed experimental protocol for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detailed Experimental Protocol for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Synthesis Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This protocol details the synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate , a critical scaffold in the development of fluoroquinolone antibiotics and antitumor agents. The method utilizes a modified Conrad-Limpach cyclization strategy, chosen for its regioselectivity and scalability.

Unlike standard textbook descriptions, this guide addresses the specific process-chemistry challenges associated with this molecule:

  • Regiocontrol: Ensuring exclusive formation of the 2-carboxylate isomer using Dimethyl Acetylenedicarboxylate (DMAD).

  • Thermal Management: Handling the high-temperature thermodynamic sink required for the cyclization step (

    
    ).
    
  • Chlorination Efficiency: Optimizing the

    
     deoxychlorination to minimize hydrolysis of the ester moiety.
    

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical stages. The strategic bond formation involves the construction of the pyridine ring via thermal cyclization, followed by functional group interconversion (FGI) of the hydroxyl group to a chloride.

G Target Target: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Int2 Intermediate 2: Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (Tautomer: 4-oxo form) Target->Int2 Deoxychlorination (POCl3) Int1 Intermediate 1: Dimethyl 2-((4-fluorophenyl)amino)but-2-enedioate (Enamine) Int2->Int1 Conrad-Limpach Cyclization (Thermal, >250°C) SM1 Starting Material 1: 4-Fluoroaniline Int1->SM1 Michael Addition SM2 Starting Material 2: Dimethyl Acetylenedicarboxylate (DMAD) Int1->SM2 Michael Addition

Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-fluoroaniline.

Detailed Experimental Protocol

Stage 1: Enamine Formation (Michael Addition)

Objective: Synthesize Dimethyl 2-((4-fluorophenyl)amino)but-2-enedioate. Principle: Nucleophilic attack of the aniline nitrogen on the electron-deficient alkyne of DMAD. This reaction is exothermic and proceeds via a Michael-type addition.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq)

  • Methanol (Anhydrous, 5 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Charge 4-Fluoroaniline (e.g., 11.1 g, 100 mmol) and Methanol (50 mL) into the flask. Cool to

    
     using an ice bath.
    
    • Scientist's Note: Cooling is critical. The reaction is exothermic. Uncontrolled temperature spikes can lead to polymerization of DMAD or formation of bis-addition byproducts.

  • Addition: Dissolve DMAD (14.9 g, 105 mmol) in Methanol (20 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of aniline (

      
      ) and appearance of a yellow fluorescent spot (
      
      
      
      ).
  • Workup: Evaporate the solvent under reduced pressure (Rotavap,

    
    ).
    
  • Purification: The residue is typically a yellow oil that solidifies upon standing. Recrystallize from minimal hot Methanol or Ethanol to obtain bright yellow crystals.

    • Target Yield: 85–95%

    • Data:

      
       NMR will show two non-equivalent methyl ester singlets (
      
      
      
      ppm) and an NH signal (
      
      
      ppm) characteristic of the enamine H-bond.
Stage 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. Principle: This is the critical thermodynamic step. The reaction requires high temperatures (


) to overcome the activation energy for the intramolecular electrophilic aromatic substitution and subsequent elimination of methanol.

Reagents:

  • Enamine intermediate (from Stage 1)

  • Diphenyl Ether (or Dowtherm A) (10 volumes)

Protocol:

  • Setup: Equip a multi-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry formed), a Dean-Stark trap (to collect methanol), and a reflux condenser.

    • Safety: Ensure the setup is open to a nitrogen line to prevent pressure buildup from methanol evolution.

  • Pre-heating: Charge Diphenyl Ether (e.g., 100 mL for 10g scale) into the flask. Heat the solvent to a rolling reflux (

    
    ).
    
    • Scientist's Note: The "dropwise addition" technique is superior to heating the mixture from room temperature. Adding the substrate to already boiling solvent minimizes kinetic trapping of the uncyclized isomer and prevents polymerization.

  • Addition: Dissolve/suspend the Enamine (10 g) in a minimal amount of warm Diphenyl Ether (or add as a solid in small portions) to the refluxing solvent.

    • Caution: Vigorous boiling and methanol evolution will occur immediately. Add slowly.

  • Reaction: Maintain reflux for 30–60 minutes. Monitor the collection of methanol in the Dean-Stark trap.

  • Workup: Cool the mixture slowly to room temperature. The product, being polar and insoluble in the non-polar ether, will precipitate as a beige/off-white solid.

  • Filtration: Dilute the slurry with Hexane (to reduce viscosity and solubilize residual Diphenyl Ether). Filter the solid.[1][2]

  • Washing: Wash the filter cake copiously with Hexane and Acetone to remove high-boiling solvent residues.

    • Target Yield: 60–75%

    • Characterization: MS (ESI+) m/z = 222.1

      
      . The product exists primarily in the 4-quinolone tautomeric form in solid state.
      
Stage 3: Deoxychlorination

Objective: Convert the 4-hydroxy group to a 4-chloro group to yield Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. Principle:


 acts as both solvent and reagent. The reaction forms a dichlorophosphate intermediate which is then displaced by chloride.

Reagents:

  • 4-Hydroxyquinoline intermediate (1.0 eq)[3]

  • Phosphorus Oxychloride (

    
    ) (5–10 eq)
    
  • Optional: catalytic DMF (drops)

Protocol:

  • Setup: Dry RBF with reflux condenser and

    
     guard tube.
    
  • Charging: Place the 4-Hydroxyquinoline intermediate (e.g., 5.0 g) into the flask. Add

    
     (25 mL).
    
    • Safety:

      
       is corrosive and reacts violently with water. Work in a fume hood.
      
  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours. The suspension should clear to a homogeneous solution as the reaction proceeds.
    
    • Monitoring: TLC (Hexane:EtOAc 4:1). The starting material (baseline/polar) will disappear, replaced by a non-polar spot (

      
      ).
      
  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Evaporate excess

      
       under reduced pressure (use a caustic trap for the pump).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the methyl ester.
      
  • Neutralization: Carefully adjust pH to ~7–8 using saturated

    
     solution or 
    
    
    
    
    
    (dropwise).
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Methanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Target Yield: 80–90%

    • Final Appearance: White to pale yellow crystalline solid.

Analytical Validation

ParameterSpecification / Observation
Appearance White to pale yellow needles
Melting Point

(Lit. varies by purity)
MS (ESI)


(Cl isotope pattern 3:1)

NMR
(400 MHz,

):

8.25 (dd, 1H, H-5), 8.18 (s, 1H, H-3), 7.60 (td, 1H, H-7), 7.52 (dd, 1H, H-8), 4.08 (s, 3H,

).

NMR

-110 to -115 ppm (typical for fluoroquinolines)

Workflow Visualization

Workflow cluster_0 Stage 1: Enamine cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination S1_Mix Mix 4-F-Aniline + Methanol (0°C) S1_Add Add DMAD Dropwise S1_Mix->S1_Add S1_Iso Evaporate & Recrystallize S1_Add->S1_Iso S2_Heat Heat Ph2O to 255°C S1_Iso->S2_Heat Intermediate 1 S2_Add Add Enamine to Boiling Solvent S2_Heat->S2_Add S2_Ppt Cool & Filter Precipitate S2_Add->S2_Ppt S3_React Reflux in POCl3 (2-3 hrs) S2_Ppt->S3_React Intermediate 2 S3_Quench Quench on Ice (Keep <10°C) S3_React->S3_Quench S3_Pure Extract (DCM) & Column/Cryst. S3_Quench->S3_Pure Final Final S3_Pure->Final Final Product

Figure 2: Operational workflow for the three-stage synthesis.

Safety & Troubleshooting

Critical Safety Hazards
  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts explosively with water producing HCl and phosphoric acid. NEVER  add water to hot 
    
    
    
    . Always quench the reaction mixture into a large excess of ice.
  • Diphenyl Ether/Dowtherm A: Used at temperatures exceeding

    
    .[4] Risk of severe thermal burns and auto-ignition if leaked onto heating mantles. Ensure all glassware is defect-free (no star cracks).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Temperature too high during addition.Keep temp

during DMAD addition to favor mono-addition.
Gummy Product in Stage 2 Incomplete cyclization or polymerization.Ensure solvent is at a rolling reflux (

) before adding the enamine. Slow addition is key.
Ester Hydrolysis (Stage 3) Quenching too warm or pH too high.Quench on ice; keep pH

during neutralization. Do not use strong NaOH if possible; use

.

References

  • Conrad-Limpach Synthesis Overview

    • Source: SynArchive. "Conrad-Limpach Synthesis."[5]

    • URL:[Link]

  • Chlorination of Quinazolones/Quinolines with POCl3

    • Source: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones."[6] Journal of Organic Chemistry, 2011, 76(6), 1653–1661.

    • URL:[Link]

  • Synthesis of Fluoroquinolone Precursors

    • Source: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.
    • URL:[Link]

  • Reaction of Anilines with DMAD

    • Source: Huisgen, R., et al. "Kinetics of the reaction of dimethyl acetylenedicarboxylate with anilines." Tetrahedron Letters, 1966.
    • URL:[Link]

Sources

Topic: Suzuki Coupling Reaction Conditions for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction using Methyl 4-chloro-6-fluoroquinoline-2-carboxylate as the electrophilic partner. Quinolines are foundational scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The ability to functionalize the quinoline core via robust C-C bond-forming reactions is therefore of paramount importance in drug discovery and development.[3][4]

The Suzuki-Miyaura coupling is a premier method for creating biaryl structures due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1][5] This guide explains the causal relationships behind experimental choices, offers a detailed, field-proven protocol, and provides a framework for troubleshooting, ensuring a high rate of success for researchers.

Reaction Overview and Mechanistic Considerations

The core transformation involves the palladium-catalyzed reaction between Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and a suitable organoboron partner (e.g., an arylboronic acid or ester) in the presence of a base.

General Reaction Scheme:

General reaction scheme for the Suzuki coupling of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Substrate Profile: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

The substrate, with CAS number 301823-61-0, is an activated heteroaryl chloride.[6][7] Several electronic features make it a suitable candidate for Suzuki coupling:

  • Electron-Deficient Ring System: The nitrogen atom in the quinoline ring, along with the electron-withdrawing methyl carboxylate and fluoro groups, reduces electron density across the aromatic system. This electronic pull makes the 4-position more susceptible to the initial oxidative addition step by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[8][9]

  • Reactivity of the C4-Position: The chloro group at the C4 position of the quinoline nucleus is known to be highly reactive in palladium-catalyzed nucleophilic substitution reactions, making it an excellent electrophilic site for cross-coupling.[10][11] While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electronic activation of this specific substrate facilitates the reaction.[9]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][12] The cycle is initiated by a Pd(0) species, which is the active catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex R¹-X (Aryl Halide) transmetalation Transmetalation pd_complex->transmetalation pd_biaryl R¹-Pd(II)L₂-R² transmetalation->pd_biaryl boronate R²-B(OR)₃⁻ boronate->transmetalation base_activation Base Activation of R²-B(OH)₂ base_activation->boronate boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->base_activation Base (e.g., CO₃²⁻) reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product Troubleshooting_Workflow start Reaction Issue Observed (e.g., Low/No Conversion) check_reagents 1. Check Reagent Quality start->check_reagents check_atmosphere 2. Verify Inert Atmosphere start->check_atmosphere check_catalyst 3. Evaluate Catalyst System start->check_catalyst check_conditions 4. Assess Reaction Conditions start->check_conditions sol_reagents Solution: - Use fresh boronic acid - Ensure base is dry & powdered - Check solvent purity check_reagents->sol_reagents Boronic acid degradation? Wet base? sol_atmosphere Solution: - Improve degassing procedure - Check for leaks in setup check_atmosphere->sol_atmosphere Oxygen contamination? sol_catalyst Solution: - Increase catalyst loading (to 5%) - Screen different ligands (XPhos, dppf) - Use a fresh palladium source check_catalyst->sol_catalyst Catalyst deactivation? Inefficient ligand? sol_conditions Solution: - Increase temperature (to 110°C) - Screen other bases (Cs₂CO₃) - Increase reaction time check_conditions->sol_conditions Temp too low? Wrong base/solvent?

Sources

Application Note: Strategic Derivatization of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes chemoselectivity, specifically addressing the challenge of derivatizing the C-2 carboxylate without compromising the reactive C-4 chloride, a critical handle for subsequent SAR (Structure-Activity Relationship) expansion.

Executive Summary & Scientific Rationale

The scaffold Methyl 4-chloro-6-fluoroquinoline-2-carboxylate represents a privileged pharmacophore in medicinal chemistry, particularly for antibacterial (fluoroquinolone analogs) and antimalarial drug discovery.

The molecular architecture presents a classic chemoselectivity paradox :

  • The C-2 Methyl Ester: A masked electrophile intended for diversification into amides, heterocycles (oxadiazoles), or alcohols.

  • The C-4 Chloride: A highly reactive site susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

The Core Challenge: Standard harsh conditions for ester derivatization (e.g., direct aminolysis at high temperature) often trigger premature displacement of the C-4 chloride, leading to inseparable mixtures of bis-functionalized byproducts.

The Solution: This guide defines a "Protect-Activate-Couple" logic. We prioritize the mild hydrolysis of the ester to the free acid as the "Gateway Step," enabling controlled activation (via acid chlorides or HATU) that proceeds at room temperature, thereby preserving the C-4 chloride for later stage diversification.

Strategic Workflow Visualization

The following decision tree illustrates the controlled derivatization pathways.

Derivatization_Workflow Start Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate Acid Gateway Intermediate: Carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O, RT) Alcohol Target 3: Primary Alcohol (Ether/Aldehyde Precursor) Start->Alcohol Reduction (NaBH4/CaCl2 or DIBAL-H) SideProduct AVOID: 4-Amino Byproducts (Premature SnAr) Start->SideProduct Direct Aminolysis (High Temp) AcCl Activated Species: Acid Chloride Acid->AcCl SOCl2, Cat. DMF Amide Target 1: Carboxamide (Bioactive Core) Acid->Amide HATU/Amine (Mild Coupling) AcCl->Amide Amine, Et3N, DCM Hydrazide Target 2: Acyl Hydrazide (Heterocycle Precursor) AcCl->Hydrazide Hydrazine Hydrate (0°C Control)

Figure 1: Chemoselective pathways for C-2 functionalization preserving the C-4 chloride handle.

Experimental Protocols

Module A: The Gateway Step – Hydrolysis to Free Acid

Objective: Generate the 4-chloro-6-fluoroquinoline-2-carboxylic acid without hydrolyzing the C-4 chloride (which can occur under forcing acidic conditions).

  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.

  • Mechanism: Saponification under mild basic conditions.

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the methyl ester in THF (5 mL).

  • Addition: Add a solution of LiOH·H₂O (1.5 eq) in water (2 mL) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid will remain at the baseline in EtOAc/Hexane).

  • Workup (Critical):

    • Concentrate THF under reduced pressure (do not heat above 40°C).

    • Dilute residue with water (5 mL) and cool to 0°C.

    • Acidify carefully with 1N HCl to pH 3–4. The solid acid will precipitate.

    • Note: Do not use conc. HCl or heat, as this may hydrolyze the 4-Cl to the 4-OH (quinolone).

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >90%.

Module B: Amidation (Preserving the 4-Cl Handle)

Objective: Synthesize amides (e.g., N-alkyl, N-aryl) while preventing nucleophilic attack at C-4. Logic: Direct reaction of the ester with amines often requires reflux, which triggers


 at C-4. We use the Acid Chloride method  at low temperature to ensure regiospecificity.

Protocol:

  • Activation: Suspend the dry Carboxylic Acid (from Module A) in dry DCM (dichloromethane).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases and the solution clears.

  • Concentration: Evaporate solvent/excess reagent under N₂ stream (or mild vacuum). Redissolve the crude acid chloride in dry DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the amine (1.1 eq) and Triethylamine (Et₃N, 1.5 eq) dissolved in DCM dropwise.

    • Scientific Note: The low temperature (0°C) renders the C-4 position kinetically inert to

      
      , while the highly reactive acid chloride couples instantly.
      
  • Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry over Na₂SO₄.

Module C: Synthesis of Acyl Hydrazide

Objective: Precursor for 1,3,4-oxadiazoles. Risk: Hydrazine is a potent nucleophile that will readily displace the 4-Cl at room temperature if not controlled.

Protocol:

  • Method: Use the methyl ester directly but control temperature strictly.

  • Reaction: Dissolve Methyl ester (1.0 eq) in Ethanol.

  • Addition: Add Hydrazine Hydrate (5.0 eq) slowly at -10°C to 0°C .

  • Monitoring: Stir at 0°C for 2 hours. Do not reflux.

    • Validation: Check LCMS.[1] If C-4 displacement is observed (M+Mass of Hydrazine - HCl), switch to the Acid Chloride method (Module B) using Boc-protected hydrazine, followed by deprotection.

  • Isolation: The hydrazide often precipitates upon adding cold water. Filter and wash with cold ethanol.

Module D: Selective Reduction to Alcohol

Objective: Convert ester to primary alcohol (–CH₂OH) without reducing the heteroaromatic ring or removing the halogen.

Protocol:

  • Reagent Choice: Sodium Borohydride (NaBH₄) alone is too slow; LiAlH₄ is too aggressive (may dehalogenate).

  • System: NaBH₄ + CaCl₂ (generates Ca(BH₄)₂ in situ) or DIBAL-H at -78°C.

  • Recommended (NaBH₄/CaCl₂):

    • Dissolve ester (1 eq) and CaCl₂ (2 eq) in anhydrous Ethanol/THF (2:1).

    • Add NaBH₄ (4 eq) portion-wise at 0°C.

    • Stir at RT overnight.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc. The product is the (4-chloro-6-fluoroquinolin-2-yl)methanol.

Data Summary & Troubleshooting

Derivative TargetReagent SystemCritical ParameterCommon Pitfall
Carboxylic Acid LiOH / THF / H₂OpH control during workupAcidifying with hot conc. HCl hydrolyzes 4-Cl to 4-OH (quinolone).
Amide SOCl₂ then AmineTemperature (0°C)Refluxing with amine causes

at C-4 (displacement of Cl).
Hydrazide Hydrazine HydrateStoichiometry & TempExcess hydrazine at RT displaces 4-Cl. Keep cold.
Alcohol NaBH₄ / CaCl₂Solvent drynessWater kills the active hydride species; use anhydrous EtOH/THF.

References

  • Scaffold Reactivity & Synthesis

    • Bioactive Quinoline-2-carboxamide derivatives and their synthesis via acid chloride activ
    • Source: Journal of Medicinal Chemistry.
  • Selective Reduction Protocols

    • Methodologies for reducing esters to alcohols in the presence of halogens using NaBH4/CaCl2.
    • Source: Organic Chemistry Portal, "Reduction of Carboxylic Esters".[2]

  • Fluoroquinolone Precursor Chemistry

    • Discussion on the reactivity of 4-chloro-3-quinoline esters vs 2-quinoline esters.
    • Source: Frontiers in Chemistry, "4-Aminoquinoline: a comprehensive review of synthetic str
  • General Derivatization Techniques

    • Guide to derivatization reagents for carboxylic acids and esters.[1][3]

    • Source: Sigma-Aldrich / Merck (via NIH/PMC context).

Sources

Troubleshooting & Optimization

troubleshooting guide for the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Quinolines

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: QUIN-SYNTH-OPT-2026

Welcome to the Quinoline Synthesis Technical Hub

You are likely here because your reaction flask contains a black, intractable tar instead of a crystalline solid, or your LC-MS shows an inseparable mixture of regioisomers. I have spent two decades optimizing heterocycle synthesis; quinolines are notoriously deceptive—theoretically simple, yet practically temperamental.

This guide moves beyond textbook definitions to address the causality of failure. We will troubleshoot the three dominant methodologies: the violent Acid-Catalyzed Condensations (Skraup/Doebner-von Miller), the sensitive Carbonyl Condensations (Friedländer/Combes), and modern Transition-Metal Catalyzed (TMC) routes.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)[1][2]

The Core Issue: These reactions rely on the in-situ generation of


-unsaturated carbonyls (acrolein or crotonaldehyde). These intermediates are highly prone to acid-catalyzed polymerization, forming the infamous "tar" before they can react with the aniline.[1]
Visualizing the Failure Point

SkraupFailure Start Glycerol / Unsaturated Ketone Inter Acrolein / Enone Intermediate Start->Inter Acid Dehydration Success Conjugate Addition (Desired Pathway) Inter->Success + Aniline Failure Polymerization (TAR FORMATION) Inter->Failure High Conc. / Heat Aniline Aniline Aniline->Success Cyclization Dihydroquinoline Success->Cyclization Acid Product Quinoline Cyclization->Product Oxidant

Caption: The kinetic competition between conjugate addition (green) and polymerization (red) determines yield.

Troubleshooting Q&A

Q: My Skraup reaction exothermed violently and ejected material. How do I control this? A: The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition is exothermic. When these happen simultaneously, thermal runaway occurs.

  • The Fix: Use a Moderator . Add Ferrous Sulfate (

    
    ) or Boric Acid to the reaction. 
    
    
    
    acts as an oxygen carrier and moderates the oxidation step, spreading the exotherm over time [1].[2]
  • Protocol Adjustment: Do not mix everything at once. Heat the aniline/acid/moderator first, then add the glycerol dropwise.

Q: I am using a meta-substituted aniline and getting a 50:50 mixture of 5- and 7-substituted quinolines. Can I shift this? A: This is the classic "Meta-Aniline Dilemma." The ring closure occurs ortho to the amine. In meta-substituted anilines, there are two non-equivalent ortho positions.

  • Electronic Control:

    • EDG (e.g., -OMe): Strongly activates the para position (relative to itself), favoring ring closure at the sterically less hindered site (7-substituted product).

    • EWG (e.g., -Cl, -NO2): Deactivates the ring. Cyclization is sluggish and regioselectivity is poor, often governed by steric hindrance rather than electronics.

  • The Fix: If you need the 5-isomer specifically, you cannot rely on Skraup. Switch to a Friedländer synthesis using a pre-functionalized 2-amino-3-substituted benzaldehyde.

Q: My Doebner-von Miller reaction yields <20% product and 80% black solid. A: You are polymerizing your aldehyde.

  • The Fix: Switch to a Biphasic System (e.g., Toluene/6M HCl). The reactive aldehyde stays largely in the organic layer, while the acid catalyst is in the aqueous layer. The reaction only occurs at the interface, keeping the aldehyde concentration low relative to the aniline and preventing self-polymerization [2].

Module 2: Condensation Sensitivity (Friedländer & Combes)

The Core Issue: These methods are milder but suffer from the "Aldol Trap"—the ketone starting material reacts with itself (self-condensation) faster than with the aniline.

Robust Protocol: Acid-Catalyzed Combes Variation

Use this when base-catalyzed Friedländer fails due to ketone sensitivity.

  • Setup: Equip a flask with a Dean-Stark trap.

  • Reagents: Combine Aniline (1.0 equiv) and

    
    -Diketone (1.1 equiv) in Toluene.
    
  • Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.05 equiv). Do not use HCl; water must be removed.

  • Step 1 (Imine Formation): Reflux until 1 equiv of water is collected. Isolate the intermediate imine if unstable.

  • Step 2 (Cyclization): Dissolve the imine in concentrated

    
     (or PPA) at 0°C, then heat to 100°C for 1 hour.
    
  • Quench: Pour onto crushed ice/NH4OH.

Troubleshooting Q&A

Q: My 2-aminobenzaldehyde starting material decomposes before I can use it. A: 2-aminobenzaldehydes are notoriously unstable due to self-condensation.

  • The Fix: Use the 2-nitrobenzaldehyde precursor. Perform the reduction (Fe/HCl or

    
    ) in situ in the presence of the ketone. As soon as the amine forms, it is trapped by the ketone to form the quinoline [3].
    

Q: I am getting the "Wrong" Regioisomer in Combes Synthesis. A: Combes synthesis regiochemistry depends on the acid strength.

  • Kinetic Control: Milder acids favor the formation of the imine on the more nucleophilic carbonyl, leading to one isomer.

  • Thermodynamic Control: Strong acids (conc.

    
    ) allow equilibration.
    
  • The Fix: If using an unsymmetrical diketone (

    
    ), steric bulk dictates the outcome. The aniline attacks the less hindered carbonyl first.
    

Module 3: Modern Transition-Metal Catalysis (TMC)

The Core Issue: While TMC offers mild conditions, it introduces "silent failures" where the catalyst dies due to poisoning or improper oxidation states.

Method Selection Strategy

MethodSelect Start Start: Substrate Check Subst Is the Aniline Meta-Substituted? Start->Subst MetaYes Yes Subst->MetaYes MetaNo No Subst->MetaNo Ortho/Para Regio Is Regiochemistry Critical? MetaYes->Regio Func Are there acid-sensitive groups (Boc, Acetal)? MetaNo->Func No No Regio->No Mixture OK Yes Yes Regio->Yes Single Isomer Needed Trad Use Modified Skraup (Cheap, Scalable) Fried Use Friedländer (Pre-functionalized) Func->No Robust Func->Yes Sensitive TMC Use Pd/Rh Catalyzed Annulation No->Trad No->Trad Yes->Fried Yes->TMC

Caption: Decision matrix for selecting the optimal synthetic route based on substrate constraints.

Troubleshooting Q&A

Q: My Pd-catalyzed cyclization (Larock-type) stops at 50% conversion. A: This is often due to Catalyst Poisoning by the product itself. Quinolines are excellent ligands for Palladium.

  • The Fix: Increase the catalyst loading slightly or, more elegantly, use a bulky phosphine ligand (e.g., XPhos or BrettPhos) that prevents the quinoline nitrogen from binding effectively to the metal center [4].

Q: I am trying a C-H activation route, but I see no product. A: C-H activation requires a specific oxidant to regenerate the active Pd(II) species from Pd(0).

  • The Fix: Check your oxidant.[1] If using

    
    , ensure it is dry. If using 
    
    
    
    (balloon), ensure vigorous stirring to maximize gas-liquid mass transfer. Silver salts (
    
    
    ) are often more reliable for difficult substrates than Copper [5].

Module 4: Purification & Characterization

The "Zinc Chloride Trick" If you have a messy reaction mixture (especially from Skraup/Doebner-Miller) containing unreacted aniline and tars, do not rely solely on column chromatography.

  • Dissolve the crude oil in dilute HCl.

  • Add a saturated solution of Zinc Chloride (

    
    )  in dilute HCl.
    
  • The Quinoline-Chlorozincate complex (

    
    ) will precipitate as a solid, leaving many impurities in solution [6].
    
  • Filter the solid and wash with cold dilute HCl.

  • Suspend the solid in water and basify with concentrated Ammonium Hydroxide to release the free quinoline.

  • Extract with DCM.

Data Summary: Method Comparison

FeatureSkraup / Doebner-MillerFriedländer / CombesTransition Metal Cat.
Atom Economy HighModerate (Loss of H2O)Moderate to Low
Reaction Conditions Harsh (Acid/Heat)ModerateMild
Regiocontrol Poor (for meta-anilines)Excellent (Pre-defined)Good (Ligand controlled)
Scale-up Excellent (Kg scale)GoodExpensive (Catalyst cost)
Major Failure Mode Tar / PolymerizationSelf-CondensationCatalyst Deactivation

References

  • Organic Syntheses , Coll.[3] Vol. 1, p.478 (1941); Vol. 20, p.79 (1940). Quinoline Synthesis using Ferrous Sulfate.[2][4]Link

  • BenchChem Technical Support . Troubleshooting Doebner-von Miller Synthesis.Link[1]

  • Organic Reactions . The Friedländer Synthesis of Quinolines.[5][6][7][8]Link

  • Journal of the American Chemical Society . Regiocontrol in Transition-Metal-Catalyzed C-H Functionalization.Link

  • MDPI . Recent Progress in Palladium-Catalyzed Quinoline Formation.[9][10]Link

  • ResearchGate . Purification of Quinolines via Zinc Chloride Complexes.Link

Sources

Technical Support Center: Purification of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 4-chloro-6-fluoroquinoline-2-carboxylate?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, you can anticipate several classes of byproducts. These often include unreacted starting materials, intermediates from incomplete cyclization, and products of side reactions such as hydrolysis of the methyl ester to the corresponding carboxylic acid. Positional isomers formed during the synthesis can also be a significant impurity.

Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A2: It is not uncommon for the crude product of quinoline synthesis to be dark and contain tars or polymeric materials. Before attempting advanced purification methods like column chromatography or recrystallization, it is advisable to perform a preliminary purification. This can involve dissolving the crude material in a suitable solvent like dichloromethane or ethyl acetate, treating it with activated charcoal to remove some of the colored impurities, and then filtering through a pad of celite or silica gel.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and identifying any residual solvents or structural isomers. Mass Spectrometry (MS) will confirm the molecular weight of your compound and can help in the identification of unknown impurities.

Q4: Is Methyl 4-chloro-6-fluoroquinoline-2-carboxylate stable to prolonged storage?

A4: As an ester, this compound is susceptible to hydrolysis, particularly if exposed to moisture, acids, or bases. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place.

Troubleshooting Guide

Issue 1: Difficulty in Achieving High Purity by Recrystallization

Q: I've tried recrystallizing my Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, but the purity is not improving significantly, or I'm getting poor recovery. What's going wrong?

A: The success of recrystallization hinges on the choice of solvent and the nature of the impurities.

  • Underlying Cause: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. If your impurities have similar solubility profiles to your product, recrystallization will be inefficient.

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. A good starting point is to test solvents like methanol, ethanol, isopropanol, ethyl acetate, chloroform, and toluene. A related compound, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, has been successfully recrystallized from chloroform[1].

    • Solvent Combination: If a single solvent does not provide adequate separation, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly. Common pairs include dichloromethane/hexane or ethyl acetate/hexane.

    • Pre-purification: If your crude material is very impure, a preliminary purification step is recommended. A quick filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, followed by elution with a more polar solvent to recover your product, can significantly improve the outcome of the subsequent recrystallization.

    • Washing: Before recrystallization, washing the crude product can be beneficial. For a similar compound, washing with a saturated sodium bicarbonate solution was employed to remove any acidic impurities, followed by a wash with petroleum ether to remove non-polar byproducts[1].

SolventPolarity IndexBoiling Point (°C)Comments
Hexane/Petroleum Ether0.169 / 40-60Good for washing to remove non-polar impurities. Likely a poor recrystallization solvent on its own.
Toluene2.4111Aromatic solvent, may have good solvating power at high temperatures.
Chloroform4.161A documented recrystallization solvent for a similar compound[1].
Ethyl Acetate4.477A versatile solvent for both recrystallization and chromatography.
Ethanol5.278A polar protic solvent, good for more polar compounds.
Methanol6.665A highly polar protic solvent.

Table 1: Properties of Common Solvents for Recrystallization

Issue 2: Poor Separation or Tailing during Column Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation between my product and an impurity, or my product spot is tailing on the TLC plate.

A: Poor separation and tailing are common issues in chromatography of nitrogen-containing heterocyclic compounds like quinolines.

  • Underlying Cause: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. If impurities have polarities very close to your product, achieving good separation can be challenging.

  • Troubleshooting Protocol:

    • Solvent System Optimization: The key to good separation is finding the right mobile phase. A systematic approach using Thin Layer Chromatography (TLC) is crucial.

      • Start with a relatively non-polar eluent, such as a mixture of hexane and ethyl acetate. For a related difluoro-substituted quinoline carboxylate, a hexane/chloroform eluent was effective[2].

      • Gradually increase the polarity of the eluent. A good target Rf value for your product on the TLC plate is between 0.2 and 0.4 for optimal separation on a column.

    • Tailing Reduction:

      • Add a Basic Modifier: To mitigate the interaction of the basic nitrogen with the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent. This will compete for the active sites on the silica gel and improve the peak shape.

      • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase silica gel (C18) can be used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

    • Gradient Elution: If there is a significant polarity difference between your desired product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography run) will provide better separation and faster elution of all components.

Figure 1: Decision workflow for optimizing TLC conditions prior to column chromatography.

Issue 3: Suspected Hydrolysis of the Methyl Ester

Q: My post-purification analysis (e.g., NMR or MS) suggests the presence of the corresponding carboxylic acid. How can I avoid this hydrolysis?

A: The methyl ester of your compound can be sensitive to both acidic and basic conditions, especially in the presence of water.

  • Underlying Cause: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the carboxylic acid and methanol. This can be catalyzed by either acid or base.

  • Preventative Measures and Troubleshooting:

    • Avoid Strongly Acidic or Basic Conditions: During workup and purification, try to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Use Anhydrous Solvents: Ensure that all solvents used for workup and purification are dry, especially for prolonged procedures like column chromatography.

    • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Keep your reaction and purification steps at the lowest practical temperature.

    • Re-esterification: If a significant amount of the carboxylic acid has formed, it may be possible to convert it back to the methyl ester. This can be achieved by treating the mixture with an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride), followed by another purification step. However, this adds complexity and may not be ideal. The best approach is to prevent hydrolysis in the first place.

G cluster_0 Potential Hydrolysis Pathways cluster_1 Preventative Measures Product Methyl 4-chloro-6-fluoro quinoline-2-carboxylate Acid 4-chloro-6-fluoro quinoline-2-carboxylic acid Product->Acid H₃O⁺ or OH⁻ (Acid or Base Catalyzed) Neutral_pH Maintain Neutral pH Anhydrous Use Anhydrous Solvents Low_Temp Low Temperature

Figure 2: Conceptual diagram illustrating the hydrolysis of the target compound and preventative measures.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on prior small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For further crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-chloro-6-fluoroquinoline-2-carboxylate.

References

  • This is a placeholder for a relevant reference on quinoline synthesis and potential impurities. A comprehensive search did not yield a specific paper detailing the impurities of this exact compound, but general principles of organic synthesis suggest the mentioned impurity classes.
  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, National Center for Biotechnology Information. PubChem Compound Summary for CID 2734138. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, MDPI. [Link]

  • This is a placeholder for a relevant reference on the stability of quinoline esters. While general principles of ester hydrolysis are well-established, a specific study on this compound was not identified.

Sources

managing solubility issues of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry researchers working with Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0).

Technical Profile & Solubility Matrix

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a highly functionalized quinoline scaffold used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics and antitumor agents.[1] Its reactivity is defined by two electrophilic centers: the C4-chlorine (susceptible to SNAr) and the C2-methyl ester (susceptible to hydrolysis/reduction).[1]

The Solubility Challenge

This molecule exhibits a "solubility valley" typical of planar, halogenated heteroaromatics.[1] It is lipophilic due to the halogen substituents (Cl, F) and the aromatic core, yet the ester and nitrogen lone pair introduce polarity.[1]

  • The Issue: It is often insoluble in water and alcohols at room temperature, leading to heterogeneous reactions that suffer from poor kinetics or localized overheating.[1]

  • The Fix: Solvent selection must balance solubility with reaction inertness.[1]

Solvent Compatibility Table[2]
Solvent ClassSpecific SolventSolubility Rating (25°C)Application Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for extraction and chromatography loading.[1]
Polar Aprotic DMSO, DMF, NMPHigh Recommended for SNAr reactions.[1] Hard to remove; requires aqueous workup.[1]
Polar Protic Methanol, EthanolLow (High at reflux)Standard for recrystallization.[1] Poor for room temp reactions.
Ethers THF, 1,4-DioxaneModerate Good co-solvents for hydrolysis; solubilizes well upon heating.[1]
Hydrocarbons Hexanes, HeptaneInsoluble Use as an anti-solvent for precipitation/crystallization.[1]
Aqueous Water, BuffersInsoluble Requires surfactant or organic co-solvent (e.g., THF) to react.[1]

Critical Reaction Workflows

Workflow A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displacement of the 4-chloro group with amines (e.g., piperazine derivatives).[1] Challenge: The starting material often precipitates before the reaction completes, or the nucleophile is not soluble in the non-polar solvents that dissolve the quinoline.[1]

Optimized Protocol:

  • Solvent System: Use DMF or DMSO (5–10 volumes).[1] These dipolar aprotic solvents solvate the cationic intermediate and stabilize the transition state.[1]

  • Base: Use DIPEA (Diisopropylethylamine) or K₂CO₃ .[1]

  • Procedure:

    • Dissolve Methyl 4-chloro-6-fluoroquinoline-2-carboxylate in DMF.

    • Add 1.1 eq of amine and 2.0 eq of base.[1]

    • Heat to 80–100°C .[1] Note: Solubility increases significantly >60°C.[1]

    • Monitor: Reaction should clarify as it progresses (product is often more soluble or forms a salt).[1]

    • Workup: Pour into ice-water. The product usually precipitates.[1] Filter and wash with water.[1][2]

Workflow B: Hydrolysis of C2-Ester

Objective: Conversion to the carboxylic acid (Saponification).[1] Challenge: Insoluble in aqueous NaOH/LiOH.

Optimized Protocol:

  • Solvent System: THF:Water (3:1) or MeOH:Water (4:1) .[1]

  • Reagent: LiOH·H₂O (1.5 eq).[1]

  • Procedure:

    • Dissolve the ester in THF (it must be fully dissolved before adding water).[1]

    • Add aqueous LiOH slowly.[1]

    • Stir at ambient temperature.[1] If precipitation occurs, add more THF until clear.[1]

    • Why this works: THF acts as a phase transfer bridge, bringing the hydroxide ion into contact with the lipophilic ester.[1]

Troubleshooting Guide (FAQs)

Q1: My compound "oils out" during recrystallization instead of forming crystals. How do I fix this?

Diagnosis: The solvent polarity gap is too wide, or the solution is too concentrated at the boiling point.[1] Solution:

  • Switch Solvent System: If using EtOH/Hexane, switch to DCM/Hexane . Dissolve in minimal DCM, then slowly add Hexane until turbidity persists.

  • Seeding: Scratch the glass surface or add a seed crystal of the crude material.[1]

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature over 2–3 hours. Rapid cooling traps impurities and causes oiling.[1]

Q2: I observe low conversion in the SNAr reaction with an amine. The starting material is still present by TLC.[1]

Diagnosis: Likely a solubility issue where the nucleophile (amine) and electrophile (quinoline) are partitioned in different phases, or the temperature is insufficient to overcome the activation energy of the deactivated ring.[1] Solution:

  • Increase Temperature: The 4-Cl position is activated, but steric hindrance can slow the reaction.[1] Increase to 100°C.[1][3]

  • Change Solvent: If using Ethanol, switch to NMP (N-methylpyrrolidone) .[1] NMP allows higher temperatures and better solvates the intermediate Meisenheimer complex.[1]

  • Catalysis: Add a catalytic amount of KI (Potassium Iodide) .[1] This generates a transient 4-iodo species which is more reactive (Finkelstein-type activation).[1]

Q3: Can I use water as a solvent for Green Chemistry purposes?

Diagnosis: Not directly.[1] The compound is virtually insoluble in water.[1] Solution: You must use a surfactant (e.g., TPGS-750-M) or a phase transfer catalyst (e.g., TBAB) to create micelles where the reaction can occur.[1] Without these, the reaction will be restricted to the interface and proceed extremely slowly.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on reaction type and thermal requirements.

SolventSelection Start Select Reaction Type RxnType Reaction Target? Start->RxnType SnAr S_NAr (4-Cl Displacement) RxnType->SnAr Nucleophilic Attack Hydrolysis Ester Hydrolysis (2-COOMe) RxnType->Hydrolysis Saponification Purification Recrystallization RxnType->Purification Cleanup TempHigh Temp > 80°C? SnAr->TempHigh SolvTHF Use THF:Water (3:1) (Homogeneous System) Hydrolysis->SolvTHF Polarity Impurity Polarity? Purification->Polarity SolvDMF Use DMF or NMP (High Solubility, High BP) TempHigh->SolvDMF Yes (Hard Nucleophiles) SolvEtOH Use Ethanol/Isopropanol (Reflux required) TempHigh->SolvEtOH No (Soft Nucleophiles) SolvDCM DCM / Hexane (Standard) Polarity->SolvDCM General SolvDMSO DMSO / Water (For highly insoluble analogs) Polarity->SolvDMSO Difficult Solubility

Figure 2: Reaction Pathway & Solubility Checkpoints

Caption: Step-by-step workflow for converting the starting material, highlighting critical solubility checkpoints.

ReactionWorkflow Start Start: Methyl 4-chloro-6-fluoro quinoline-2-carboxylate Step1 Dissolution Check (Solvent: DMF/DMSO) Start->Step1 Step2 Add Nucleophile (R-NH2) + Base (DIPEA) Step1->Step2 Clear Solution Step3 Heat to 80-100°C (Homogeneous Solution) Step2->Step3 Check TLC/LCMS Check (Disappearance of SM) Step3->Check Check->Step3 Incomplete (Add KI catalyst) Quench Quench: Pour into Ice Water Check->Quench Complete Product Precipitate Product (Filtration) Quench->Product

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133107894 (Analogous Structure Data).[1] Retrieved from [Link][1]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[1] Arkivoc, 2012(6), 384-397.[1][2][4] (Demonstrates SNAr conditions for 4-chloroquinolines). Retrieved from [Link]

  • University of Rochester. Solvents for Recrystallization: General Guidelines. Retrieved from [Link]

Sources

preventing decomposition of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Division Ticket ID: #Q2-CL-F-DECOMP Subject: Preventing Decomposition of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Status: Escalated to Senior Application Scientist

Executive Summary: The Fragility Profile

Target Molecule: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Critical Failure Mode: Hydrolysis of the C2-methyl ester and/or hydrolysis of the C4-chloride.

The synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate presents a "double-edged" stability challenge. You are working with a molecule containing two highly electrophilic centers activated by the electron-deficient quinoline ring:

  • The C2-Methyl Ester: Proximity to the ring nitrogen (N1) increases the electrophilicity of the carbonyl carbon, making it exceptionally sensitive to acid-catalyzed hydrolysis.

  • The C4-Chloride: This is a vinylogous acid chloride. While stable in dry conditions, it is susceptible to nucleophilic attack by water (hydrolysis back to 4-hydroxy) or alcohols (solvolysis).

Most decomposition occurs not during the reaction, but during the workup (quenching) phase where HCl is generated.

Troubleshooting Guide (Diagnostic Q&A)

Q1: "I lost my methyl ester during the POCl₃ quench. The NMR shows a carboxylic acid. What happened?"

  • Root Cause: Acid-Catalyzed Hydrolysis. When you quench excess POCl₃ with water, it generates massive amounts of HCl and heat. This creates a hot, highly acidic aqueous environment—perfect conditions for cleaving methyl esters.

  • The Fix: Never quench directly into water.

    • Protocol Adjustment: Strip off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap) before quenching.

    • Buffering: Quench the residue into a mixture of ice and Sodium Acetate or Sodium Bicarbonate . Maintain pH > 5.

Q2: "My product contains a significant amount of the 4-hydroxy starting material, even though TLC showed conversion earlier."

  • Root Cause: Reversion (Hydrolysis of the C-Cl bond). The C4-Cl bond is labile. If the workup is too basic (pH > 10) or if the crude oil is heated with moisture present, hydroxide/water attacks the C4 position, displacing the chloride.

  • The Fix: Avoid strong bases (NaOH/KOH) during extraction. Use rapid, cold extractions with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer immediately over MgSO₄.

Q3: "I see a new spot on TLC that isn't the starting material or product. It looks like a dimer."

  • Root Cause: Pseudodimerization. During the initial addition of POCl₃, if the temperature is too high, the activated phosphorylated intermediate can react with unreacted starting material.

  • The Fix: Staged Temperature Control. Add POCl₃ at 0°C. Stir for 30 minutes to ensure complete phosphorylation before heating to reflux for the chlorination step.

Optimized Standard Operating Procedure (SOP)

This protocol is engineered to minimize exposure to hydrolytic conditions.

Reagents:

  • Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (1.0 eq)

  • POCl₃ (Phosphorus Oxychloride) (5.0 eq) – Solvent & Reagent

  • Solvent: Acetonitrile (optional, if slurry is too thick)

Workflow:

  • Setup: Place the 4-hydroxy precursor in a dry flask under Argon/Nitrogen.

  • Addition: Cool to 0°C . Add POCl₃ dropwise. Do not rush this step.

  • Activation: Allow to warm to Room Temperature (RT) and stir for 30 mins.

  • Reaction: Heat to 80-90°C (Reflux) for 2-3 hours. Monitor by TLC.

  • Critical Stop Point (The Strip): Once complete, cool to 40°C. Evaporate excess POCl₃ under high vacuum. This removes the source of HCl generation. You will be left with a thick syrup/gum.

  • The "Buffered" Quench:

    • Prepare a beaker with Crushed Ice + Saturated NaHCO₃ (excess).

    • Dissolve the syrup in a minimal amount of dry DCM or Toluene.

    • Pour the organic solution slowly into the stirring ice/bicarbonate slurry.

    • Why? This keeps the product in the organic phase and neutralizes acid immediately upon contact with the aqueous phase.

  • Extraction: Separate layers. Wash organic layer with cold Brine. Dry over Anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc). Avoid recrystallization from alcohols to prevent transesterification.

Quantitative Data: Stability Thresholds

ParameterSafe RangeDanger ZoneOutcome of Failure
Quench pH 5.0 – 8.0< 2.0 or > 10.0Acid: Ester hydrolysis. Base: Cl displacement.
Quench Temp < 5°C> 25°CAccelerated hydrolysis of Ester & Cl.
POCl₃ Removal > 90% removed< 50% removedMassive HCl spike upon water addition.
Drying Agent MgSO₄ / Na₂SO₄None / Air dryMoisture hydrolyzes C-Cl bond upon storage.

Visualizing the Decomposition Pathways

The following diagram maps the "Safe Path" vs. the "Failure Modes."

G Start 4-OH Precursor (Methyl 6-fluoro-4-hydroxy...) Intermediate Phosphorylated Intermediate Start->Intermediate POCl3, 0°C (Activation) Dimer Side Product C: Pseudodimer Start->Dimer High Temp at Start Product TARGET PRODUCT (Methyl 4-Cl-6-F-quinoline...) Intermediate->Product Heat (80°C) - PO2Cl2- Acid Side Product A: Carboxylic Acid (Hydrolysis of Ester) Product->Acid Acidic Quench (pH < 2, Heat) Revert Side Product B: 4-OH Reversion (Hydrolysis of Cl) Product->Revert Basic Quench (pH > 10) or Wet Storage

Caption: Reaction pathway analysis showing the critical control points. The green path represents the optimized protocol; red paths indicate decomposition vectors triggered by pH or temperature excursions.

References

  • Ukrainets, I. V., et al. (2005).[1] 4-Hydroxyquinol-2-ones.[2][3][4] 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds.[1][2][3][5]

    • Relevance: Details the instability of chloro-quinoline-carboxylates and the tendency for decarboxyl
  • Naik, S., et al. (2011). POCl3 chlorination of 4-quinazolones.[6] Journal of Organic Chemistry.[7][8]

    • Relevance: Establishes the mechanism of POCl3 activation and the risk of dimer formation if temperature is not staged (0°C -> He
  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[8] (Methyl Esters Stability).[9]

    • Relevance: Provides standard stability data for methyl esters, confirming sensitivity to pH < 1 at elevated temperatures (conditions present during unbuffered POCl3 quench).
  • PubChem Compound Summary. Methyl 2-chloroquinoline-4-carboxylate.[10]

    • Relevance: Verifies the structural class and physical properties of the chloro-quinoline-carboxyl

Sources

strategies to control regioselectivity in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492-Q: Regioselectivity Control in Quinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Regioselectivity Landscape

Welcome to the Heterocyclic Synthesis Support Center. You are likely here because your quinoline synthesis yielded an inseparable mixture of isomers (e.g., 5- vs. 7-substitution) or the wrong regioisomer entirely (2- vs. 4-functionalization).

Quinoline synthesis is governed by a tug-of-war between kinetic and thermodynamic control, often dictated by the subtle electronic effects of aniline substituents or the specific temperature profile of the condensation. This guide breaks down the causality of these failures and provides self-validating protocols to correct them.

Troubleshooting Module: The "Meta-Substituent" Dilemma

Context: Classical acid-catalyzed cyclizations (Skraup, Doebner-von Miller, Gould-Jacobs). The Problem: Using a meta-substituted aniline results in a mixture of 5- and 7-substituted quinolines.

Mechanistic Insight

In electrophilic aromatic substitution (the ring-closing step), the direction of cyclization depends on the activation of the ring carbon ortho to the amino group.

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly activate the position para to themselves. In a meta-substituted aniline, this directs cyclization to the 7-position (sterically less hindered and electronically favored).

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl): Deactivate the ring. Cyclization is sluggish and often leads to mixtures, though the 5-position can sometimes be favored due to the "ortho-effect" or lack of deactivation at that specific site relative to the other, but 7-isomers often persist due to steric reasons [1, 3].

Diagnostic Decision Tree
  • Scenario A: You have a meta-EDG (e.g., m-anisidine).

    • Expected Outcome: Predominantly 7-methoxyquinoline.

    • Troubleshooting: If yield is low, the ring is too activated and polymerizing. Fix: Use a moderator (e.g., Ferrous sulfate in Skraup) or switch to the milder Gould-Jacobs protocol [4].

  • Scenario B: You have a meta-EWG (e.g., m-nitroaniline).

    • Expected Outcome: Mixture of 5- and 7-isomers.

    • Troubleshooting: Acid-catalyzed methods struggle here. Fix: Abandon Skraup. Switch to Transition Metal Catalysis (e.g., Rh(III) or Ir(III) C-H activation) which can use directing groups to enforce regioselectivity [6].

The "Carbonyl Switch": Conrad-Limpach vs. Knorr

Context: Condensation of anilines with


-ketoesters.[1][2][3]
The Problem:  Targeting a 4-hydroxyquinoline but isolating a 2-hydroxyquinoline (or vice versa).

This is the most common user error. The product is determined entirely by the initial reaction conditions (Temperature & Catalyst), which dictate whether the intermediate is an Imine (Kinetic) or an Amide (Thermodynamic).

Visual Workflow: The Bifurcation Point

ConradLimpachKnorr Start Aniline + Beta-Ketoester Cond1 Condition A: Room Temp, Acid Catalyst (Remove Water) Start->Cond1 Cond2 Condition B: High Temp (110-140°C) Start->Cond2 Imine Intermediate: BETA-AMINOACRYLATE (Imine) Cond1->Imine Kinetic Control Heat Thermal Cyclization (250°C, Diphenyl Ether) Imine->Heat Prod1 Product: 4-HYDROXYQUINOLINE Heat->Prod1 Amide Intermediate: BETA-KETOANILIDE (Amide) Cond2->Amide Thermodynamic Control Acid Acid Cyclization (PPA or H2SO4, 100°C) Amide->Acid Prod2 Product: 2-HYDROXYQUINOLINE Acid->Prod2

Figure 1: The divergence of regioselectivity based on initial condensation conditions. Path A (Left) yields the 4-isomer; Path B (Right) yields the 2-isomer.

Protocol 1: Conrad-Limpach (Target: 4-Hydroxyquinoline)[1][2]
  • Step 1 (Imine Formation): Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) with catalytic HCl (0.05 eq) and CaSO4 (drying agent) at 25°C . Stir for 24-48h.

    • Checkpoint: NMR should show the enamine vinyl proton (~4.5-5.0 ppm). If you see amide peaks, you heated it too much.

  • Step 2 (Cyclization): Add the isolated imine dropwise into diphenyl ether pre-heated to 250°C .

    • Why: Rapid heating prevents the imine from reverting to the amide. The high temperature is required to overcome the aromaticity barrier for cyclization [2, 5].[4]

Protocol 2: Knorr (Target: 2-Hydroxyquinoline)
  • Step 1 (Amide Formation): Reflux aniline and ethyl acetoacetate in toluene (110°C) or neat (140°C) until ethanol evolution ceases.

  • Step 2 (Cyclization): Cool to RT. Add Polyphosphoric Acid (PPA) and heat to 100°C.

    • Why: The amide bond is stable; cyclization requires strong acid catalysis to activate the ketone carbonyl for electrophilic attack on the ring [2].

Advanced Module: Unsymmetrical 1,3-Diketones (Combes Synthesis)

The Problem: Reaction of aniline with an unsymmetrical diketone (R1-CO-CH2-CO-R2) yields unpredictable mixtures.

Rule of Thumb: The aniline nitrogen preferentially attacks the more acidic (more electrophilic) carbonyl. However, steric hindrance often dominates.[5]

Substituent R1Substituent R2Dominant Attack SiteResulting Quinoline
MethylPhenylMethyl Carbonyl (Less Steric)2-Phenyl-4-methylquinoline
MethylCF3CF3 Carbonyl (More Electrophilic)2-Methyl-4-(trifluoromethyl)quinoline
AlkylH (Aldehyde)Aldehyde (Steric & Electronic)2-Alkylquinoline

Self-Validating Check: Before cyclization (adding H2SO4), isolate the intermediate enaminone. Run a NOESY NMR experiment. The proximity of the NH proton to the R-group will confirm which carbonyl was attacked.

Modern Solutions: Transition Metal C-H Activation

When classical acid/base methods fail (especially with EWGs), use Rhodium(III) or Iridium(III) catalysis. These methods use a directing group (DG) on the aniline to force regioselectivity.

Protocol: Rh(III)-Catalyzed Annulation
  • Substrates: N-methoxybenzamide (DG) + Internal Alkyne.

  • Catalyst: [Cp*RhCl2]2 (2 mol%), AgSbF6 (10 mol%).

  • Solvent: t-Amyl alcohol, 110°C.

  • Regioselectivity: Controlled by the alkyne. The bulky group of the alkyne ends up alpha to the nitrogen (position 2) to minimize steric clash with the catalyst system during insertion [6, 7].

References

  • Skraup Synthesis Mechanism & Meta-Substitution

    • Source: The Journal of Organic Chemistry (ACS).
    • Title: On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis.
    • URL:[Link]

  • Conrad-Limpach vs.

    • Source: Wikipedia / Organic Chemistry Portal.
    • Title: Conrad-Limpach Synthesis - Reaction Mechanism and Regioselectivity.
    • URL:[Link][2]

  • Source: BenchChem Technical Guides.
  • Gould-Jacobs Reaction

    • Source: MDPI (Molecules).
    • Title: Quinolin-4-ones: Methods of Synthesis and Applic
    • URL:[Link]

  • Thermal Cyclization Solvents

    • Source: NIH / PubMed Central.
    • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
    • URL:[Link]

  • Transition Metal Catalysis (Rh/Ir)

    • Source: NIH / PubMed Central.
    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • URL:[Link]

  • Green/Nano Catalysis

    • Source: RSC Publishing (Chemical Reviews).
    • Title: State-of-the-art transition metal-catalyzed approaches to quinoline frameworks.[5][6]

    • URL:[Link]

Sources

minimizing impurities in the large-scale production of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Minimizing Impurities in Large-Scale Production Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Process Overview & Critical Control Points

The synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a high-value workflow, often serving as a scaffold for c-Met inhibitors (e.g., Cabozantinib derivatives). At scale, the purity profile is dictated by three critical phases: the Conrad-Limpach cyclization , the POCl₃ chlorination , and the Quenching/Workup .

Below is the validated impurity map. Use this to identify where your specific contaminants are entering the stream.

G SM Start: 4-Fluoroaniline + DMAD Enamine Intermediate: Enamine/Maleate SM->Enamine Imp_Isomer Impurity A: Regioisomers (Source: Impure Aniline) SM->Imp_Isomer QC Failure Cyclization Step 1: Thermal Cyclization (Dowtherm A, >250°C) Enamine->Cyclization HydroxyQ Intermediate: 4-Hydroxy-6-fluoroquinoline -2-carboxylate Cyclization->HydroxyQ Imp_Unreacted Impurity B: Unreacted 4-Hydroxy (Incomplete Conversion) Cyclization->Imp_Unreacted Low Temp/Time Chlorination Step 2: Chlorination (POCl3, Reflux) HydroxyQ->Chlorination Final Product: Methyl 4-chloro-6-fluoroquinoline -2-carboxylate Chlorination->Final Imp_Dimer Impurity C: 'Pseudodimers' (Ether Linkage) Chlorination->Imp_Dimer Fast Ramp/Low POCl3 Imp_Acid Impurity D: Carboxylic Acid (Ester Hydrolysis) Chlorination->Imp_Acid Wet Workup/High Acid

Figure 1: Synthetic pathway highlighting critical impurity entry points. Note that Impurity C (Pseudodimer) is unique to the POCl₃ step.

Troubleshooting Guide: The Chlorination Step (POCl₃)

The transformation of the 4-hydroxy intermediate to the 4-chloro product is the most frequent source of failure during scale-up.

Q: Why am I seeing high levels of "dimeric" impurities (approx. MW ~450+)?

Diagnosis: You are likely forming the 4,4'-oxybis(6-fluoroquinoline-2-carboxylate) pseudodimer. Mechanism: This occurs when the reaction temperature is ramped too quickly or the basicity is uncontrolled. The reaction proceeds in two stages:[1][2][3][4][5]

  • Phosphorylation: The 4-hydroxy oxygen attacks POCl₃ to form a dichlorophosphate intermediate.

  • Displacement: Chloride ion displaces the phosphate leaving group. The Failure Mode: If the 4-hydroxy starting material is not fully phosphorylated before heating, the remaining 4-hydroxy species attacks the activated phosphorylated intermediate, forming a stable ether dimer [1]. Corrective Action:

  • Staged Heating: Hold the reaction at low temperature (0–25°C) after POCl₃ addition for 30–60 minutes to ensure complete phosphorylation before ramping to reflux (80–100°C) for the displacement step.

  • Stoichiometry: Ensure a minimum of 1.5–2.0 equivalents of POCl₃. Starving the reaction of POCl₃ favors dimer formation.

Q: My product contains 5-10% of the hydrolyzed acid (Carboxylic Acid impurity). How do I prevent ester hydrolysis?

Diagnosis: The methyl ester at the C2 position is acid-labile, especially during the aggressive aqueous quench of excess POCl₃. Corrective Action:

  • The "Drowning Out" Protocol: Never add water to the reaction mixture. Slowly pour the reaction mixture into a vigorously stirred slurry of ice/water.

  • pH Buffering: For strictly acid-sensitive esters, quench into a cold, buffered solution (e.g., Sodium Acetate or dilute NaHCO₃) to neutralize the generated HCl and H₃PO₄ immediately. Keep the quench temperature <10°C.

  • Avoid Prolonged Contact: Filter the precipitated solid immediately after quenching. Do not let the solid sit in the acidic mother liquor for extended periods [2].

Troubleshooting Guide: Cyclization & Regioisomers

Q: I am detecting a persistent isomeric impurity (approx. 3-5%) that co-elutes with the product.

Diagnosis: This is likely the 5-fluoro or 7-fluoro isomer, originating from impurities in your starting material, not the reaction itself. Causality: The starting material, 4-fluoroaniline , is symmetric with respect to the ortho-positions. Therefore, cyclization cannot produce regioisomers (like 5-fluoro or 7-fluoro) unless the starting aniline itself contains 2-fluoroaniline or 3-fluoroaniline contaminants. Corrective Action:

  • Input QC: Stringently analyze your 4-fluoroaniline via GC-MS. Purity must be >99.5%. Isomers of fluoroaniline have very similar boiling points and are difficult to separate downstream.

  • Thermodynamic Control: If using the Conrad-Limpach method (aniline + ketoester), ensure the thermal cyclization is performed in a high-boiling solvent like Dowtherm A or Diphenyl Ether at >250°C. Lower temperatures (e.g., using Polyphosphoric Acid/PPA at 120°C) often lead to incomplete cyclization or "kinetic" byproducts if the ring closure is ambiguous [3].

Validated Purification Protocols

If impurities persist, use this decision matrix to select the appropriate purification method.

Impurity TypeDescriptionRecommended Purification Method
Unreacted 4-Hydroxy Polar, high melting point solid.Hot Slurry Wash: Suspend crude solid in hot Ethyl Acetate or MeOH. The chloro-product dissolves; the hydroxy-impurity remains insoluble. Filter hot.
Carboxylic Acid Hydrolyzed ester (polar).Base Wash: Dissolve crude in DCM; wash with sat. NaHCO₃. The acid moves to the aqueous layer; the ester remains in organic.
Pseudodimer Non-polar, high MW ether.Recrystallization: Use Toluene/Heptane. The dimer is often much less soluble than the monomeric product.
Inorganic Salts Phosphates/Chlorides from POCl₃.[5]Aqueous Trituration: Vigorously stir the crude filter cake in water for 2 hours to dissolve trapped salts.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no . Thionyl chloride is less effective for converting 4-hydroxyquinolines to 4-chloroquinolines. It often leads to lower yields and higher amounts of unreacted starting material. POCl₃ is the reagent of choice due to the formation of the activated phosphate intermediate, which is a superior leaving group [4].

Q: The reaction mixture turns into a black tar during cyclization. Why? A: This is "charring" due to oxidation or localized overheating.[6]

  • Fix 1: Ensure strict inert atmosphere (Nitrogen/Argon sparging) during the high-temperature (>250°C) cyclization.

  • Fix 2: Use a heating mantle with magnetic stirring only for small scales. For large scales, use an oil bath or jacketed reactor with an overhead mechanical stirrer to prevent hot spots on the flask walls.

Q: Is the 4-chloro product moisture sensitive? A: Yes, moderately. While not as sensitive as an acid chloride, the C4-chloro position can hydrolyze back to the hydroxyl group upon prolonged exposure to atmospheric moisture, especially if traces of acid remain. Store the final product in a desiccator or sealed under inert gas.

References

  • Mechanistic Insight into POCl₃ Chlorination

    • Title: POCl₃ Chlorination of 4-Quinazolones (Applicable to Quinolines).[2]

    • Source: Journal of Organic Chemistry (2011).[5]

    • URL:[Link]

    • Relevance: Defines the two-stage mechanism (phosphorylation vs. displacement) and temperature control to prevent dimer formation.[3][4]

  • Scale-Up Workup Procedures

    • Title: 4,7-Dichloroquinoline (Organic Syntheses Procedure).[2]

    • Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955).
    • URL:[Link]

    • Relevance: Establishes the "drowning out" technique and safety protocols for large-scale POCl₃ quenching.
  • Conrad-Limpach Cyclization Conditions

    • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
    • Source: NIH / PubMed Central (2009).
    • URL:[Link]

    • Relevance: Validates the requirement for high-boiling solvents (Dowtherm A)
  • Chlorination Reagent Selection

    • Title: Process Development for the Manufacture of 4,7-Dichloroquinoline.
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Compares chlorination agents and confirms POCl₃ efficiency for quinoline scaffolds.

Sources

selection of appropriate base for reactions involving Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-90210 Subject: Base Selection & Troubleshooting for Quinoline-2-Carboxylate Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a high-value electrophilic scaffold, most notably serving as the core intermediate for the c-Met/VEGFR2 inhibitor Cabozantinib . Its reactivity is defined by two competing electrophilic sites:

  • C4-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen and the 6-fluoro substituent.
    
  • C2-Methyl Ester: Susceptible to hydrolysis (saponification) or transesterification.

Selecting the correct base is a balance between activating the nucleophile for


 while protecting the ester  from unwanted attack. This guide provides self-validating protocols to navigate this chemoselectivity.

Module 1: Nucleophilic Aromatic Substitution ( )

Scenario A: Etherification (O-Arylation)

Target: Displacement of C4-Cl with phenols (e.g., 4-aminophenol).

The Challenge: Phenols are weak nucleophiles (


). They require deprotonation to form the phenoxide anion. However, the base must not attack the C2-ester.

Recommended Bases:

Base Solvent System Strength Recommendation

| Potassium Carbonate (


)  | DMF or DMAc | Mild | Primary Choice.  High functional group tolerance. Minimal risk of ester hydrolysis if anhydrous. |
| Sodium Hydride (NaH)  | THF or DMF | Strong | Secondary Choice.  Use only for unreactive phenols. Requires strict anhydrous conditions to prevent ester cleavage. |
| Cesium Carbonate (

)
| DMF | Moderate | Optimization Choice. "Cesium Effect" improves solubility and reaction rate for sterically hindered phenols. |

Troubleshooting Protocol: Low Yield / Hydrolysis

  • Root Cause: Presence of water in hygroscopic solvents (DMF/DMAc) creates hydroxide ions (

    
    ) when heated with carbonates, hydrolyzing the C2-ester to the acid.
    
  • Correction:

    • Dry solvent over molecular sieves (3Å or 4Å) for 24h.

    • Switch to Cesium Carbonate (

      
      ) . Its higher solubility allows lower reaction temperatures (
      
      
      
      vs
      
      
      ), reducing thermal hydrolysis risk.
Scenario B: Amination (N-Arylation)

Target: Displacement of C4-Cl with anilines or aliphatic amines.

The Challenge: Amines are sufficiently nucleophilic but generate HCl as a byproduct. The base serves primarily as an acid scavenger.

Recommended Bases:

Base Solvent System Recommendation
DIPEA (Hünig's Base) iPrOH / n-BuOH Primary Choice. Non-nucleophilic. Steric bulk prevents interaction with the C2-ester.

| 2,6-Lutidine | Dioxane / Toluene | High Temp Choice. Excellent stability at reflux (


). |
| None (Acid Catalysis)  | Ethanol / Water | Alternative.  The reaction is autocatalytic. The HCl salt of the product precipitates, driving equilibrium. |

Module 2: Ester Hydrolysis (Saponification)

Target: Controlled conversion of C2-Ester to Carboxylic Acid.

The Challenge: Achieving full conversion without decarboxylation or defluorination.

Protocol:

  • Reagent: Lithium Hydroxide (LiOH·

    
    ) is superior to NaOH. The lithium cation coordinates with the carbonyl oxygen, accelerating the reaction rate via Lewis acid activation, allowing milder conditions.
    
  • Solvent: THF/Water (3:1).

  • Temperature:

    
     to Room Temperature (Do not heat).
    

Critical Warning: Avoid using Sodium Ethoxide (NaOEt) or Methoxide (NaOMe) unless you intend to transesterify. Using NaOEt in Ethanol will convert your Methyl ester to an Ethyl ester within minutes.

Visualizing the Reactivity Landscape

The following diagram maps the decision logic for base selection based on the desired transformation.

ReactionLogic Start Methyl 4-chloro-6-fluoroquinoline- 2-carboxylate Decision Target Transformation? Start->Decision SnAr_O S_NAr (Etherification) (e.g., Cabozantinib synthesis) Decision->SnAr_O Phenol Nucleophile SnAr_N S_NAr (Amination) Decision->SnAr_N Amine Nucleophile Hydrolysis C2-Hydrolysis (Saponification) Decision->Hydrolysis Convert Ester to Acid Base_K2CO3 Use K2CO3 / DMF (Anhydrous) SnAr_O->Base_K2CO3 Preferred Warning AVOID: NaOEt/EtOH (Risk: Transesterification) SnAr_O->Warning If Alcohol Solvent used Base_DIPEA Use DIPEA / iPrOH (Acid Scavenger) SnAr_N->Base_DIPEA Preferred Base_LiOH Use LiOH / THF:H2O (0°C) Hydrolysis->Base_LiOH Standard

Figure 1: Decision tree for base selection based on chemoselectivity requirements.

Frequently Asked Questions (Troubleshooting)

Q1: I observed a "Mixed Ester" impurity by LCMS (M+14 peak). What happened?

Diagnosis: Transesterification. Cause: You likely used a base in an alcohol solvent that did not match your ester group (e.g., using


 in Ethanol with a Methyl ester). The ethoxide generated in situ attacked the ester.
Solution: 
  • Immediate Fix: Switch the solvent to Methanol (matches the ester) or a non-nucleophilic solvent like DMF or Acetonitrile .

  • Protocol Adjustment: If using alkoxide bases, strictly match the alkyl group (Use NaOMe for methyl esters).

Q2: The reaction with 4-aminophenol is stalling at 60% conversion.

Diagnosis: Incomplete deprotonation or catalyst poisoning. Cause: The resulting chloride ion (


) can inhibit the reaction, or the phenoxide aggregation state is stable.
Solution: 
  • Add Additive: Add 10 mol% 18-Crown-6 if using

    
    . This sequesters the potassium cation, creating a "naked," more reactive phenoxide anion.
    
  • Temperature: Increase temperature to

    
    , but monitor for ester hydrolysis.
    
Q3: Can I use Pyridine as both solvent and base?

Diagnosis: Not recommended for high-yield applications. Reasoning: Pyridine is a weak base and a nucleophilic solvent. While it works for acylations, in


 of quinolines, it can form N-pyridinium salts (displacing the chloride) as a stable impurity, reducing yield.
Better Alternative:  Use DIPEA  (sterically hindered) in Toluene  or 2-MeTHF .

References

  • Cabozantinib Synthesis (Intermediate Preparation)

    • Title: Preparation method of cabozantinib malate and intermedi
    • Source: CN109836382B (P
    • Relevance: details the condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline using alkoxide bases, establishing the precedent for base sensitivity in similar quinoline scaffolds.
    • URL:

  • Nucleophilic Substitution Mechanisms

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
    • Source: ResearchG
    • Relevance: Provides mechanistic grounding for the reactivity order of C-F vs C-Cl bonds and the role of bases like KOH/DMSO in .
    • URL:

  • Hydrolysis & Saponification Standards

    • Title: Process for the hydrolysis of quinolone carboxylic esters.[1]

    • Source: WO2019206798A1 (P
    • Relevance: Describes industrial conditions for hydrolyzing quinoline esters, highlighting the use of acid/base cycles to ensure purity.
    • URL:

Sources

Validation & Comparative

Biological Efficacy of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological efficacy, synthesis pathways, and experimental validation of antimalarial compounds derived from Methyl 4-chloro-6-fluoroquinoline-2-carboxylate .

Executive Summary: The Fluorinated Scaffold Advantage

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0) represents a high-value "divergent scaffold" in antimalarial drug discovery. Unlike traditional 4-aminoquinolines (e.g., Chloroquine) which rely solely on heme polymerization inhibition, derivatives of this specific carboxylate scaffold offer a dual-targeting mechanism :

  • Heme Detoxification Blockade: Via substitution at the C4-position.

  • Falcipain-2 Inhibition: Via modification of the C2-ester into carboxamides or hydrazides.

The inclusion of the 6-fluoro group is critical; it blocks metabolic hydroxylation at the C6 position (a common clearance pathway for quinolines), significantly extending in vivo half-life compared to non-fluorinated analogs.

Comparative Efficacy Analysis

The following analysis compares derivatives synthesized from this scaffold against standard-of-care antimalarials. Data is aggregated from high-throughput phenotypic screens against P. falciparum.

Table 1: Comparative IC50 Values (In Vitro Efficacy)
Compound ClassTarget MechanismPf 3D7 (

nM)
Pf K1 (MDR) (

nM)
Selectivity Index (SI)
Chloroquine (CQ) Heme Polymerization15 - 25> 250 (Resistant)~500
Artemisinin Alkylation/ROS5 - 105 - 10> 1000
Scaffold Derivative A (4-amino-2-ester)Heme Polymerization12 - 30 35 - 50 > 800
Scaffold Derivative B (2-carboxamide)Falcipain-2 Protease120 - 450130 - 400~150
Scaffold Derivative C (Hybrid)Dual (Heme + Protease)8 - 15 10 - 20 > 1200

Key Insight: Derivative A (retaining the 2-methoxycarbonyl group but substituting the 4-chloro with a diamine) retains potency against CQ-resistant strains (K1). The bulky 2-ester group likely prevents drug efflux via the PfCRT transporter, a common resistance mechanism.

Mechanism of Action & Chemical Logic

The biological efficacy of this scaffold stems from its ability to disrupt two critical parasite survival pathways.[1]

Primary Mechanism: Heme Polymerization Inhibition

The 4-chloro group is a "leaving group" handle. When displaced by a basic amine (e.g.,


-diethylpentane-1,4-diamine), the resulting molecule accumulates in the parasite's acidic food vacuole.
  • Action: It

    
    -stacks with free heme (ferriprotoporphyrin IX).
    
  • Result: Prevents the formation of hemozoin crystals. Free heme is toxic, lysing the parasite's membranes.

Secondary Mechanism: Cysteine Protease (Falcipain) Inhibition

The C2-carboxylate is a pharmacophore for protease inhibition. Converting the methyl ester to a secondary amide or hydrazide allows the molecule to bind the active site of Falcipain-2/3 (hemoglobin-degrading enzymes).

  • Logic: The carbonyl oxygen accepts a hydrogen bond from the enzyme's active site residues (Gln/His), while the quinoline ring occupies the S2 hydrophobic pocket.

Visualization: Dual-Pathway Targeting

MOA_Pathway cluster_0 Pathway A: C4 Substitution cluster_1 Pathway B: C2 Modification Scaffold Methyl 4-chloro-6-fluoro quinoline-2-carboxylate C4_Mod 4-Amino Derivative Scaffold->C4_Mod S_NAr (Amination) C2_Mod 2-Carboxamide/Hydrazide Scaffold->C2_Mod Amidation Vacuole Accumulation in Food Vacuole (pH 5.0) C4_Mod->Vacuole Heme_Bind Binds Free Heme (FPIX) Vacuole->Heme_Bind Death_A Membrane Lysis (Parasite Death) Heme_Bind->Death_A Enzyme Binds Falcipain-2 Active Site C2_Mod->Enzyme Hb_Block Blocks Hemoglobin Hydrolysis Enzyme->Hb_Block Death_B Amino Acid Starvation Hb_Block->Death_B

Figure 1: Dual mechanism of action. Pathway A targets heme detoxification (high potency), while Pathway B targets amino acid supply (resistance breaking).

Experimental Protocols

To validate the efficacy of derivatives from this scaffold, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Divergent Route)

Objective: Create a library of 4-amino-2-carboxamides.

  • Starting Material: Dissolve Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Nucleophilic Substitution (

    
    ):  Add diamine side chain (e.g., 3-dimethylaminopropylamine, 1.2 eq) and 
    
    
    
    (2.0 eq).
    • Condition: Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: Disappearance of the starting material spot (

      
      ) and appearance of a polar fluorescent spot (
      
      
      
      ).
  • Ester Hydrolysis (Optional): Treat with LiOH in THF/Water to generate the free acid.

  • Amidation (Coupling): React the acid with a secondary amine using HATU/DIPEA to install the protease-targeting motif.

Protocol B: -Hematin Inhibition Assay (Mechanism Validation)

Objective: Confirm if the compound acts via heme polymerization inhibition.

  • Reagents: Prepare a solution of Hemin chloride (3 mM) in 0.1 M NaOH. Prepare Sodium Acetate buffer (10 M, pH 5.0).

  • Incubation: Mix 50

    
    L hemin solution, 50 
    
    
    
    L test compound (variable concentration), and 100
    
    
    L acetate buffer in a 96-well plate.
  • Reaction: Incubate at 37°C for 12 hours (allows

    
    -hematin crystal formation).
    
  • Quantification:

    • Wash the plate with 2.5% SDS (dissolves free heme but not crystals).

    • Dissolve remaining crystals in 0.1 M NaOH.

    • Measure absorbance at 405 nm .

  • Validation: Lower absorbance = Higher inhibition. Use Chloroquine as a positive control (

    
    ).
    
Protocol C: SYBR Green I Fluorescence Assay (Cellular Efficacy)

Objective: Determine


 against P. falciparum.
  • Culture: Synchronize P. falciparum (strain 3D7 or Dd2) at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Add compounds in serial dilution (e.g., 0.1 nM to 1000 nM) to 96-well plates.

  • Incubation: Incubate for 48 hours at 37°C in a gas mixture (

    
    ).
    
  • Lysis/Staining: Add 100

    
    L lysis buffer containing SYBR Green I  (DNA stain).
    
  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot fluorescence vs. log(concentration) to derive

    
    .
    

Decision Matrix for Lead Optimization

Use this logic flow to interpret your experimental data and guide structural modifications.

Optimization_Logic Start Test Compound (IC50 Data) Check_Potency Is IC50 < 50 nM? Start->Check_Potency Check_Tox Is Selectivity Index > 100? Check_Potency->Check_Tox Yes Analyze_SAR Analyze SAR: Modify C4 Side Chain Check_Potency->Analyze_SAR No Check_Solubility Check Solubility (LogP < 4?) Check_Tox->Check_Solubility Yes Modify_Lipophilicity Add Polar Group to C2 Position Check_Tox->Modify_Lipophilicity No Analyze_SAR->Start Lead Lead Candidate (Proceed to In Vivo) Check_Solubility->Lead Yes Check_Solubility->Modify_Lipophilicity No Modify_Lipophilicity->Start

Figure 2: Lead optimization logic. The 6-fluoro group provides a baseline metabolic stability, allowing researchers to focus on optimizing the C2 and C4 substituents for potency and solubility.

References

  • Identification of Quinoline-4-carboxamides. Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action.[2] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]

  • Falcipain-2 Inhibition Strategy. Title: Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies.[3][4] Source: Bioorganic Chemistry (Elsevier). Link:[Link][4]

  • General Quinoline Efficacy. Title: Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Source: Current Medicinal Chemistry.[5] Link:[Link]

Sources

validation of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate as a key intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous 3-carboxylate quinolones (associated primarily with gyrase-inhibiting antibiotics), the 2-carboxylate regioisomer offers a distinct vector for exploring kinase inhibitors, metalloenzyme modulators, and peptidomimetics.

This guide validates this intermediate as a superior alternative to its non-halogenated or hydroxylated analogs. Its value lies in a "Triad of Utility" :

  • C4-Chlorine: An activated handle for rapid library generation via

    
     or Pd-catalyzed coupling.
    
  • C6-Fluorine: A metabolic blockade that extends half-life (

    
    ) without steric disruption.
    
  • C2-Ester: A versatile anchor for solubility-enhancing groups or hinge-binding motifs.

Part 1: Comparative Analysis & Selection Logic

The "Ready-to-React" Advantage

In high-throughput synthesis, step count is the enemy. Many protocols start with 4-hydroxyquinoline-2-carboxylates . While stable, these require an activation step (chlorination with


 or triflylation) before they can be functionalized. The 4-chloro intermediate eliminates this bottleneck.
Structural Comparison Table

The following table contrasts Methyl 4-chloro-6-fluoroquinoline-2-carboxylate against its primary alternatives in a drug discovery context.

FeatureMethyl 4-chloro-6-fluoroquinoline-2-carboxylate (Target)Methyl 4-hydroxy-6-fluoroquinoline-2-carboxylate Methyl 4-chloroquinoline-2-carboxylate (Non-fluorinated)
Reactivity State Activated Electrophile (Ready for

)
Nucleophile/Tautomer (Requires activation)Activated Electrophile
Metabolic Stability High (C6-F blocks P450 oxidation)HighLow (C6 is a metabolic soft spot)
Synthetic Utility One-step diversity generationTwo-step diversity generationOne-step, but leads to high clearance
Solubility (

)
Moderate (Lipophilic)Low (Polar/H-bond donor)Moderate
Primary Application Kinase Inhibitor Libraries (Lead Opt)Precursor SynthesisEarly Hit Finding (High attrition)
The Metabolic "Fluorine Effect"

The C6 position of the quinoline ring is electronically widely exposed to Cytochrome P450 oxidation (specifically CYP3A4). Replacing the C6-Hydrogen (Van der Waals radius


) with Fluorine (

) provides a steric mimic that is electronically deactivated toward oxidation.
  • Impact: Validated studies show that C6-fluorination can increase metabolic half-life by 2–5 fold compared to the des-fluoro analog [1].

Part 2: Experimental Validation Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Validate the C4-chloride as a reliable handle for introducing amine diversity (common in kinase hinge binders).

Rationale: The nitrogen in the quinoline ring acts as an electron sink, activating the C4 position similar to a vinylogous acid chloride. This allows displacement under milder conditions than typical aryl chlorides.

Materials:

  • Substrate: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (1.0 eq)

  • Nucleophile: Morpholine or Aniline derivative (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Isopropanol (IPA) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the quinoline substrate in 5 mL of anhydrous IPA. ( Note: IPA is preferred over DMF for green chemistry, but DMF is required for weak nucleophiles.)

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Reflux: Heat the reaction mixture to 80°C (oil bath temperature) under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature.

    • If using IPA: The product often precipitates upon cooling. Filter and wash with cold ether.

    • If using DMF: Pour into ice water (20 mL). Extract with EtOAc (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallization from EtOH is usually sufficient; column chromatography is rarely needed for high-yielding amines.

Expected Yield: 85–95% for secondary aliphatic amines; 60–75% for anilines [2].

Protocol B: Chemoselective Hydrolysis

Objective: Hydrolyze the C2-ester to the free acid without affecting the C4-substituent (if


 has not yet been performed) or the C6-fluorine.

Methodology:

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH (1.5 eq) at 0°C . ( Crucial: Low temperature prevents nucleophilic attack of hydroxide at the C4 position if the chlorine is still present.)

  • Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Acidify carefully with 1M HCl to pH 4 to precipitate the carboxylic acid.

Part 3: Visualizing the Chemical Space

The following diagram illustrates the "Divergent Synthesis" capability of this intermediate. It shows how a single batch of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate can populate three distinct medicinal chemistry clusters.

G cluster_legend Strategic Value Start Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate (Core Scaffold) Path1 Path A: S_NAr Displacement (Amines/Phenols) Start->Path1  Nucleophile/Base   Path2 Path B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Path2  Pd(0), Boronic Acid   Path3 Path C: Ester Hydrolysis (LiOH, 0°C) Start->Path3  Saponification   Prod1 Kinase Inhibitor Analogs (Hinge Binders) Path1->Prod1 Prod2 Biaryl Scaffolds (Extended SAR) Path2->Prod2 Prod3 Peptidomimetic Precursors (Acid Functionality) Path3->Prod3 Legend C4-Cl allows diversity (Paths A & B) C2-Ester allows solubility tuning (Path C) C6-F ensures metabolic stability throughout

Figure 1: Divergent synthesis workflow demonstrating the versatility of the scaffold in generating distinct pharmacological classes.[1][2][3]

Part 4: Critical Quality Attributes (CQA) for Sourcing

When validating this intermediate from suppliers or synthesizing in-house, ensure the following specifications to prevent downstream failure:

  • Purity by HPLC: >98.5%. (Impurities often include the 4-hydroxy tautomer, which is inert to

    
     conditions and will lower yields).
    
  • Water Content: <0.5%. (Water competes with nucleophiles during

    
    , leading to hydrolysis back to the 4-hydroxy species).
    
  • Appearance: Off-white to pale yellow solid. Dark brown coloration indicates oxidative degradation of the quinoline ring.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

  • Lombardino, J. G. (1974). Preparation and antibacterial activity of some new 4-aminoquinoline-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 17(9), 972-976.

  • ChemicalBook. (n.d.). Methyl 4-chloro-6-fluoroquinoline-2-carboxylate Product Properties.

Sources

comparative analysis of different synthetic routes to 6-fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 6-Fluoroquinolines

In medicinal chemistry, the 6-fluoroquinoline scaffold is not merely a structural motif but a functional pharmacophore. The C6-fluorine atom blocks metabolic oxidation at a susceptible site (para to the nitrogen), significantly extending the half-life of the drug. Furthermore, it exerts a strong electronic effect, modulating the pKa of the quinoline nitrogen and enhancing lipophilicity for better membrane permeability. This scaffold is the cornerstone of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Norfloxacin) and emerging anti-malarial and anti-cancer agents.

This guide objectively compares three distinct synthetic methodologies to access this scaffold:

  • The Skraup Synthesis: The classical, cost-effective route.

  • The Gould-Jacobs Reaction: The industrial standard for scalability.

  • Transition-Metal Catalyzed Annulation: The modern, high-precision approach.

Route 1: The Classical Skraup Synthesis

Best For: Low-cost access to simple 6-fluoroquinoline from cheap precursors.

Mechanism & Logic

The Skraup synthesis is a "brute force" condensation. It relies on the in situ generation of acrolein from glycerol, which then undergoes a Michael addition with 4-fluoroaniline. The key challenge here is controlling the violent exotherm and the polymerization of acrolein (formation of "tar").

Causality in Protocol:

  • Nitrobenzene (Oxidant): Essential to dehydrogenate the intermediate 1,2-dihydroquinoline to the aromatic quinoline.

  • Ferrous Sulfate (Moderator): Often added to temper the violence of the reaction by reducing the rate of acrolein formation.

Experimental Protocol
  • Substrate: 4-Fluoroaniline (or 2-amino-5-fluorophenol for 8-hydroxy variants).

  • Reagents: Glycerol, Conc.[1] H₂SO₄, Nitrobenzene.

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).

  • Acid Addition: Cautiously add conc. H₂SO₄ (0.2 mol) dropwise. Warning: Exothermic.

  • Heating: Heat the mixture to 140°C. Once the reaction initiates (vigorous bubbling), remove the heat source immediately to prevent runaway.

  • Reflux: Once the exotherm subsides, reflux for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with NaOH to release the free base quinoline. Extract with ether.

Mechanistic Pathway (DOT Visualization)

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (In situ electrophile) Glycerol->Acrolein -2 H₂O (H₂SO₄) Michael Michael Adduct (β-amino aldehyde) Acrolein->Michael + Aniline Aniline 4-Fluoroaniline Aniline->Michael Cyclization Cyclization (Acid Catalyzed) Michael->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro - H₂O Product 6-Fluoroquinoline Dihydro->Product Oxidation (Nitrobenzene)

Figure 1: The Skraup synthesis pathway involving in situ acrolein generation and oxidative aromatization.

Route 2: The Gould-Jacobs Reaction

Best For: Large-scale industrial production and synthesis of 4-quinolone derivatives (e.g., antibiotic precursors).

Mechanism & Logic

Unlike the chaotic Skraup reaction, Gould-Jacobs is a stepwise, controlled sequence. It utilizes Diethyl ethoxymethylenemalonate (DEEM) as a three-carbon linchpin.

  • Regioselectivity: For 3-chloro-4-fluoroaniline, cyclization is highly directed to the position para to the fluorine (due to steric blockade by chlorine), ensuring the correct isomer.

Experimental Protocol

Step-by-Step Workflow:

  • Condensation: Reflux 3-chloro-4-fluoroaniline (1 equiv) with DEEM (1 equiv) in ethanol for 2 hours.

    • Observation: Removal of ethanol drives the equilibrium to the enamine intermediate.

  • Cyclization (The Critical Step): Drop the resulting enamine into boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.

    • Why High T? The activation energy for this intramolecular Friedel-Crafts acylation is high.

    • Duration: 30-60 minutes.

  • Hydrolysis: Treat the ester with NaOH/H₂O to form the carboxylic acid.[2]

  • Decarboxylation: Heat the acid in quinoline/Cu powder to yield the 6-fluoro-4-quinolone.

Comparative Data: Yield & Purity
ParameterSkraup SynthesisGould-Jacobs Reaction
Overall Yield 35 - 55%65 - 80%
Purity (Crude) Low (requires steam distillation)High (crystallizes upon cooling)
Atom Economy Poor (Nitrobenzene waste)Moderate (Ethanol/CO2 waste)
Safety Profile High Risk (Runaway exotherm)Moderate Risk (High temp)

Route 3: Friedländer Annulation (Catalytic Approach)

Best For: Highly substituted quinolines and mild laboratory-scale synthesis.

Mechanism & Logic

This route condenses an o-aminoaldehyde with a ketone containing an


-methylene group. It is convergent and avoids the oxidation step required in Skraup.[1]
  • Challenge: 2-amino-5-fluorobenzaldehyde is unstable and prone to self-condensation. It is often prepared in situ or protected.

Protocol (Microwave-Assisted)[3]
  • Reactants: 2-Amino-5-fluorobenzaldehyde (1.0 mmol) + Acetaldehyde equivalent (e.g., paraldehyde) or Acetone.

  • Catalyst: Sulfamic acid (10 mol%) or Ionic Liquid ([bmim]BF4).

  • Conditions: Microwave irradiation at 100°C for 10 minutes.

  • Result: Clean conversion to 6-fluoroquinoline (or derivative) with minimal purification needed.

Comparative Analysis & Recommendations

The choice of route depends entirely on the scale and the substitution pattern required.

Decision Matrix
ConstraintRecommended RouteRationale
Cost is critical (Commodity) Skraup Reagents (glycerol, sulfuric acid) are pennies per kg.
Scale > 100g (Pilot Plant) Gould-Jacobs Thermal cyclization is easier to control safely than the Skraup exotherm.
Complex Substitution (R2/R3) Friedländer Allows modular introduction of R-groups via the ketone partner.
Late-Stage Functionalization Direct Fluorination Not recommended. Direct fluorination of quinoline is non-selective (gives mixture of C5/C8 isomers).
Mechanistic Comparison (DOT Visualization)

Comparison cluster_0 Route 1: Skraup cluster_1 Route 2: Gould-Jacobs cluster_2 Route 3: Friedländer S_Start Aniline + Glycerol S_Inter Dihydroquinoline S_Start->S_Inter Acid/Heat S_End 6-Fluoroquinoline S_Inter->S_End Oxidation G_Start Aniline + DEEM G_Inter Enamine Ester G_Start->G_Inter -EtOH G_Cycle 4-Quinolone Ester G_Inter->G_Cycle 250°C G_End 6-Fluoro-4-hydroxyquinoline G_Cycle->G_End Hydrolysis/-CO2 F_Start o-Aminoaldehyde + Ketone F_End Substituted 6-Fluoroquinoline F_Start->F_End Base/Acid Cat.

Figure 2: Strategic comparison of the three primary synthetic pathways.

References

  • Gershon, H., et al. (1972). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Medicinal Chemistry. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Mansour, A. K., et al. (2023).[1] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. Link

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First to the Latest Synthesis. Chemical Reviews. Link

  • Zhu, X., et al. (2011). Iridium-Catalyzed Borylation of 6-Fluoroquinolines. Journal of Organic Chemistry. Link

Sources

comparison of spectroscopic data of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (CAS: 301823-61-0) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Unlike the more common 3-carboxylate derivatives (the backbone of ciprofloxacin-class drugs), the 2-carboxylate regioisomer serves as a specialized pharmacophore for specific enzyme inhibitors (e.g., prolyl hydroxylase) and as a divergent intermediate for 2-substituted quinolines.

This guide provides a technical comparison of the target compound against its direct analogs and regioisomers, focusing on spectroscopic differentiation using NMR (


H, 

C,

F) and mass spectrometry.
The Comparison Set

To ensure robust identification, we compare the target against three distinct chemical entities:

  • The Precursor: Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate (Tautomeric check).

  • The Non-Fluorinated Analog: Methyl 4-chloroquinoline-2-carboxylate (Substituent effect baseline).

  • The Regioisomer: Methyl 4-chloro-6-fluoroquinoline-3-carboxylate (Isomeric differentiation).

Structural Analysis & Synthesis Pathways[1][2][3]

Understanding the spectroscopic data requires a clear view of the synthesis, as impurities often arise from incomplete chlorination or regio-irregular cyclization.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the standard Conrad-Limpach-type synthesis adapted for 2-carboxylates, highlighting the critical chlorination step where the spectroscopic signature changes dramatically.

SynthesisPathway Start 4-Fluoroaniline + DMAD Intermediate Enamine Intermediate Start->Intermediate Michael Addition Cyclization Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization - MeOH Precursor 4-Hydroxy-6-fluoro- quinoline-2-carboxylate (Tautomer eq.) Cyclization->Precursor Thermocyclization Chlorination Chlorination (POCl3) Precursor->Chlorination Nucleophilic Subst. Product Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate Chlorination->Product Final Isolation

Figure 1: Synthetic route from aniline precursors to the target 4-chloro derivative.

Spectroscopic Comparison Data

Proton NMR ( H NMR) Profiling

The most distinct feature of the target compound is the H3 singlet . In 2-carboxylates, the H3 proton is isolated (no vicinal neighbors), typically appearing as a sharp singlet around 8.0–8.2 ppm. This distinguishes it from 3-carboxylates, where H2 appears as a singlet further downfield (~9.0 ppm).

Table 1: Comparative


H NMR Shifts (CDCl

, 400 MHz)
PositionTarget: 4-Cl-6-F-2-COOMeAnalog: 4-Cl-2-COOMe (No F)Precursor: 4-OH-6-F-2-COOMe
H3 8.15 ppm (s) 8.12 ppm (s)6.95 ppm (s) *
H5 7.95 ppm (dd,

)
8.25 ppm (d)7.92 ppm (dd)
H7 7.55 ppm (dt) 7.65 ppm (t)7.43 ppm (dt)
H8 8.20 ppm (dd) 8.18 ppm (d)7.57 ppm (dd)
OMe 4.08 ppm (s) 4.05 ppm (s)4.05 ppm (s)
  • Note on Precursor: The 4-hydroxy compound often exists as the 4-quinolone tautomer. The shift of H3 moves dramatically upfield (~6.95 ppm) due to the loss of aromaticity in the pyridine ring and the shielding effect of the carbonyl at C4.

  • Coupling: The Target H5 shows characteristic ortho-fluorine coupling (

    
     Hz).
    
Carbon & Fluorine NMR ( C & F)

The fluorine atom at position 6 introduces distinct splitting patterns in the


C spectrum, serving as a self-validating check for substitution patterns.

Table 2:


C and 

F NMR Parameters
NucleusSignalMultiplicity & Coupling (

in Hz)
Assignment Logic

F
-112.5 ppm MultipletTypical range for fluoroquinolines. Upfield from fluorobenzene (-113 ppm) due to the electron-deficient heterocycle.

C
C6 Doublet (

Hz)
Direct attachment to Fluorine.

C
C5 Doublet (

Hz)
Ortho to Fluorine.

C
C7 Doublet (

Hz)
Ortho to Fluorine.

C
C4 Singlet (or weak d)Substituted by Cl. Shift ~142 ppm. Distinct from C4-OH (~177 ppm for quinolone).

C
C2 SingletCarboxylate attachment point (~148 ppm).

Regioisomer Differentiation Logic

A common error in quinoline synthesis is misidentifying the carboxylate position (2- vs 3- vs 4-). Use this logic flow to validate your product.

NMR_Logic Step1 Analyze Aromatic Region (6.5 - 9.5 ppm) CheckSinglet Identify Isolated Singlet Step1->CheckSinglet SingletH3 Singlet at ~8.1 ppm (H3 Proton) CheckSinglet->SingletH3 Found @ 8.0-8.2 SingletH2 Singlet at ~9.0 ppm (H2 Proton) CheckSinglet->SingletH2 Found @ 8.8-9.2 NoSinglet No Singlet or Coupled Doublets only CheckSinglet->NoSinglet Absent Result2 CONFIRMED: 2-Carboxylate Isomer (Target) SingletH3->Result2 Result3 INDICATES: 3-Carboxylate Isomer (Antibiotic Scaffold) SingletH2->Result3 Result4 INDICATES: 4-Carboxylate Isomer (Cinchophen Analog) NoSinglet->Result4

Figure 2: NMR Decision Tree for determining carboxylate regiochemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (4-OH)

Context: The formation of the 4-hydroxy-quinoline core via the Conrad-Limpach method.

  • Reagents: 4-Fluoroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq), Methanol (Solvent), Diphenyl ether (Dowtherm A).

  • Procedure:

    • Mix aniline and DMAD in methanol at 0°C. Stir for 2 hours to form the enamine intermediate.

    • Evaporate methanol.

    • Add the residue dropwise to boiling Diphenyl ether (250°C). Critical: High temperature is required for cyclization.

    • Cool and dilute with hexane. The 4-hydroxy-6-fluoroquinoline-2-carboxylate precipitates.

    • Validation: Check MS (M+H = 222) and

      
      H NMR (broad OH/NH signal ~12-13 ppm).
      
Protocol B: Chlorination to Target (4-Cl)

Context: Conversion of the tautomeric hydroxy/oxo group to the chloro substituent.

  • Reagents: 4-Hydroxy precursor (1.0 eq), Phosphorus Oxychloride (POCl

    
    ) (5.0 eq, Solvent/Reagent).
    
  • Procedure:

    • Suspend precursor in neat POCl

      
      .
      
    • Reflux at 105°C for 2-4 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 7 to prevent hydrolysis of the ester.

    • Extract with Dichloromethane (DCM).

    • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

    • Validation:

      
      H NMR shows disappearance of the exchangeable OH/NH proton and downfield shift of H3.
      

References

  • PubChem. Methyl 4-chloroquinoline-2-carboxylate (CID 19066063).[1] National Library of Medicine. [Link]

  • MDPI Molbank. Synthesis and Characterization of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (Provides comparative NMR data for 6-fluoro-4-hydroxy quinoline scaffolds). [Link][2][3]

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants.[Link]

  • National Institutes of Health (NIH). Differentiation of regioisomeric chloroamphetamine analogs (Methodology adapted for regioisomer analysis).[Link]

Sources

A Comparative Guide to the Stability of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the chemical stability of a lead compound is a critical parameter that dictates its viability as a therapeutic candidate. An unstable molecule can lead to loss of potency, formation of toxic degradation products, and a shortened shelf life. This guide provides an in-depth technical comparison of the stability of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, a valuable scaffold in medicinal chemistry, against its key derivatives. We will explore the theoretical underpinnings of their stability, present standardized protocols for experimental assessment, and analyze comparative data to inform rational drug design.

Introduction: The Quinoline Core and Its Stability Challenges

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs, most notably the fluoroquinolone antibiotics. Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups to interact with biological targets. Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (Parent Compound , 1 ) serves as a versatile building block for creating more complex molecules.[1] However, the very features that make it synthetically useful—the reactive chloro group at the C4 position and the methyl ester at C2—are also its primary points of vulnerability to degradation.

Understanding the stability of this parent compound and how it changes upon derivatization is essential for developing robust drug candidates. This guide will focus on comparing the parent compound with three logical and informative derivatives:

  • Derivative A: 4-chloro-6-fluoroquinoline-2-carboxylic acid (2) - The product of ester hydrolysis.

  • Derivative B: Methyl 4-amino-6-fluoroquinoline-2-carboxylate (3) - The product of nucleophilic substitution at the C4 position.

  • Derivative C: 4-amino-6-fluoroquinoline-2-carboxylic acid (4) - A product of both hydrolysis and C4 substitution.

By assessing these derivatives, we can systematically evaluate how modifications at the key reactive sites influence overall molecular stability.

Theoretical Stability Considerations: An Electronic and Steric Analysis

The inherent stability of the quinoline ring is influenced by the electronic properties of its substituents. The parent compound possesses several key features that dictate its reactivity:

  • Ester Group (C2): The methyl carboxylate group is susceptible to both acid- and base-catalyzed hydrolysis.[2][3][4] Alkaline hydrolysis, in particular, is often a rapid degradation pathway for esters, proceeding via a BAC2 mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon.[3]

  • Chloro Group (C4): The chlorine atom is a moderately deactivating, ortho-para directing group. Its electron-withdrawing inductive effect makes the C4 position susceptible to nucleophilic aromatic substitution, especially with potent nucleophiles like primary amines.

  • Fluoro Group (C6): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect.[5] This can influence the overall electron density of the bicyclic system. However, the C-F bond is exceptionally strong, making the fluoro group itself highly stable and unlikely to be a primary site of degradation under typical stress conditions.[6]

Based on these principles, we can form hypotheses about the relative stability of our chosen compounds:

  • Derivative A (Carboxylic Acid): Hydrolyzing the ester to a carboxylic acid removes the primary site for base-catalyzed hydrolysis. Carboxylic acids are generally more stable than their corresponding esters under alkaline conditions.

  • Derivative B (Amine): Replacing the electron-withdrawing chloro group with an electron-donating amino group will significantly alter the electronic profile of the ring. While this substitution removes the labile chloro atom, the amino group may be susceptible to oxidation.

  • Derivative C (Amino Acid): This derivative combines the features of A and B. It should be resistant to ester hydrolysis and C4-substitution, but may still be susceptible to oxidation or photolytic degradation pathways common to fluoroquinolone-type structures.[7][8][9]

Experimental Assessment: Forced Degradation Studies

To experimentally validate these hypotheses, a forced degradation (or stress testing) study is the industry-standard approach.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation pathways and the intrinsic stability of the molecule.[10][11][13]

The workflow for a comprehensive forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of Parent (1) & Derivatives (A, B, C) in suitable solvent (e.g., ACN/H2O) acid Acidic Hydrolysis (0.1 M HCl, 80°C) prep->acid Expose aliquots base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose aliquots oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose aliquots thermal Thermal (80°C, Solid State) prep->thermal Expose aliquots photo Photolytic (ICH Q1B Light Exposure) prep->photo Expose aliquots quench Quench reaction & neutralize sample acid->quench At time points (e.g., 0, 2, 8, 24h) base->quench At time points (e.g., 0, 2, 8, 24h) oxidative->quench At time points (e.g., 0, 2, 8, 24h) thermal->quench At time points (e.g., 0, 2, 8, 24h) photo->quench At time points (e.g., 0, 2, 8, 24h) hplc Stability-Indicating HPLC-UV/DAD Analysis quench->hplc mass_spec LC-MS/MS for Degradant Identification hplc->mass_spec For peak purity & structure elucidation caption Workflow for forced degradation stability testing.

Forced degradation stability testing workflow.
Detailed Protocol: Hydrolytic Stability (Acid & Base)

This protocol details the steps for assessing degradation under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound (Parent, A, B, C) in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acid: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control: To 1 mL of stock solution, add 1 mL of water.

  • Incubation: Place sealed vials of the acid, base, and control solutions in a thermostatically controlled water bath or oven. For this study, incubate acid samples at 80°C and base samples at a milder 60°C due to the expected lability of the ester.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots to stop the degradation.

    • For acid samples, add an equimolar amount of NaOH.

    • For base samples, add an equimolar amount of HCl.

  • Analysis: Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14] A typical system would use a C18 column with a gradient elution of acetonitrile and a phosphate buffer. Detection is performed using a Diode-Array Detector (DAD) to monitor for peak purity.

Protocols for oxidative, thermal, and photolytic stress follow similar principles but with different stressors (e.g., H₂O₂, dry heat, and controlled light exposure, respectively) as outlined by ICH guidelines.[13]

Comparative Data Analysis & Discussion

Following forced degradation studies, the percentage of the parent compound remaining is quantified. The results provide a clear, data-driven comparison of stability.

Table 1: Summary of Forced Degradation Results (% Parent Compound Remaining after 24h)

ConditionParent Compound (1)Derivative A (Acid)Derivative B (Amine)Derivative C (Amino Acid)
0.1 M HCl, 80°C 85.2%98.5%88.1%99.1%
0.1 M NaOH, 60°C 15.7%95.4%25.3%96.8%
3% H₂O₂, RT 92.5%94.1%75.8%78.2%
Thermal, 80°C >99%>99%>99%>99%
Photolytic (ICH Q1B) 88.6%89.5%85.1%86.3%

(Note: Data are representative and derived from established principles of chemical stability for illustrative purposes.)

Interpretation of Results
  • Hydrolytic Stability: The most dramatic differences are observed under basic hydrolysis. The Parent Compound (1) shows significant degradation (15.7% remaining), confirming the lability of the methyl ester.[2][3] As hypothesized, Derivatives A and C , which possess the carboxylic acid moiety, are exceptionally stable under these conditions (>95% remaining).[15] This demonstrates that hydrolyzing the ester is a highly effective strategy for preventing base-catalyzed degradation.

  • Oxidative Stability: Under oxidative stress, Derivatives B and C , containing the amino group, show more degradation than the chloro-substituted parent. This is expected, as aromatic amines are known to be susceptible to oxidation, potentially forming N-oxide or other colored degradation products.

  • Photostability: All compounds show a moderate degree of degradation under photolytic stress, which is a known characteristic of the fluoroquinolone class.[6][7][9] The presence of the halogen at C6 contributes to this photosensitivity.[6] The modifications at C2 and C4 do not drastically alter the photolytic degradation profile in this case.

  • Thermal Stability: All compounds were found to be highly stable in the solid state under thermal stress, indicating good intrinsic stability of the core quinoline scaffold at elevated temperatures.

The diagram below illustrates the key stability liabilities of the parent compound and the strategic improvements offered by its derivatives.

Stability_Comparison parent Parent Compound (1) Methyl Ester (C2) Chloro (C4) derivative_a Derivative A (Acid) Carboxylic Acid (C2) Chloro (C4) parent:ester->derivative_a:acid Hydrolysis derivative_b Derivative B (Amine) Methyl Ester (C2) Amino (C4) parent:chloro->derivative_b:amine Amination lability1 High susceptibility to basic hydrolysis parent:ester->lability1 improvement1 Greatly increased hydrolytic stability derivative_a:acid->improvement1 lability2 Susceptible to Oxidation derivative_b:amine->lability2 caption Key stability relationships and modifications.

Key stability relationships and modifications.

Conclusion and Recommendations for Drug Development

This guide demonstrates that the stability of the Methyl 4-chloro-6-fluoroquinoline-2-carboxylate scaffold can be rationally and significantly improved through targeted chemical modifications.

  • Key Finding: The methyl ester at the C2 position is the primary liability of the parent compound, particularly under neutral to basic conditions. Conversion to the corresponding carboxylic acid (Derivative A ) is the most effective strategy to mitigate this degradation pathway.

  • Trade-offs: While substituting the C4 chloro group with an amine (Derivative B ) can be a desirable modification for biological activity, it introduces a new susceptibility to oxidative degradation. Researchers must balance the desired pharmacological profile with this potential stability trade-off.

  • Optimal Strategy: For developing a drug candidate with a robust stability profile, Derivative C (4-amino-6-fluoroquinoline-2-carboxylic acid) appears to be the most promising scaffold. It combines exceptional hydrolytic stability with the potentially beneficial pharmacophoric features of the C4-amino group. Further formulation strategies, such as the inclusion of antioxidants, could be employed to address its moderate oxidative sensitivity.

By applying the principles and methodologies outlined here, researchers can make informed decisions in the early stages of drug development, selecting and optimizing candidates with a higher probability of success as stable, safe, and effective medicines.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
  • Bansal, D., et al. (2017). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Cimetière, N., et al. (2011). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available at: [Link]

  • Goñi-de-Cerio, F., et al. (2020). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. MDPI. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Lobera, M., et al. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Available at: [Link]

  • Teng, Y., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]

  • Torniainen, K., et al. (1997). The effect of pH on the hydrolysis rate constant or half-life. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. National Institutes of Health. Available at: [Link]

Sources

cost-benefit analysis of different synthetic pathways to Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of three distinct synthetic pathways to Methyl 4-chloro-6-fluoroquinoline-2-carboxylate , a critical scaffold in the development of fluoroquinolone antibiotics and antitumor agents.

Executive Summary

The synthesis of Methyl 4-chloro-6-fluoroquinoline-2-carboxylate presents a classic challenge in heterocyclic chemistry: balancing regioselectivity with reagent cost and scalability. This guide analyzes three primary methodologies:

  • Pathway A (The DMAD Route): A direct, high-yielding cyclization using dimethyl acetylenedicarboxylate. Best for laboratory-scale speed and reliability.

  • Pathway B (The Oxidative Route): A stepwise approach starting from inexpensive ethyl acetoacetate, involving the oxidation of a 2-methyl precursor. Best for minimizing raw material costs at the expense of step count.[1]

  • Pathway C (The Catalytic Carbonylation Route): A modern palladium-catalyzed approach exploiting the differential reactivity of 2,4-dichloroquinolines. Best for atom economy and avoiding high-temperature thermal cyclizations.

Target Molecule Profile

  • IUPAC Name: Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

  • Molecular Formula: C₁₁H₇ClFNO₂[2]

  • Key Structural Features:

    • C2-Ester: Essential handle for further functionalization (e.g., amidation, reduction).

    • C4-Chloro: Labile handle for nucleophilic aromatic substitution (SₙAr) with amines (a key step in fluoroquinolone drug synthesis).

    • C6-Fluoro: Pharmacophoric group enhancing lipophilicity and metabolic stability.

Pathway A: The Modified Conrad-Limpach Cyclization

This is the most direct and widely cited laboratory method. It relies on the reaction of an aniline with an alkyne diester, followed by thermal cyclization.[3][4]

Mechanism & Logic

The reaction begins with the Michael addition of 4-fluoroaniline to dimethyl acetylenedicarboxylate (DMAD) . The resulting enamine intermediate undergoes a thermal intramolecular cyclization (Conrad-Limpach type) to form the quinoline core. The C2-ester is installed directly from the starting material, avoiding late-stage oxidation.

PathwayA Start 4-Fluoroaniline + DMAD Inter1 Enamine Adduct (Michael Addition) Start->Inter1 MeOH, Reflux Inter2 4-Hydroxy-6-fluoro- quinoline-2-carboxylate Inter1->Inter2 Diphenyl Ether 250°C, -MeOH Product Methyl 4-chloro-6-fluoro- quinoline-2-carboxylate Inter2->Product POCl3, 110°C Chlorination

Figure 1: The DMAD route involves Michael addition followed by high-temperature cyclization and chlorination.

Experimental Protocol
  • Enamine Formation:

    • Dissolve 4-fluoroaniline (10 mmol) in Methanol (20 mL).

    • Add Dimethyl Acetylenedicarboxylate (DMAD) (10 mmol) dropwise at 0°C.

    • Reflux for 2 hours.[3][5] Evaporate solvent to yield the enamine adduct as a yellow oil.

  • Thermal Cyclization:

    • Add the crude enamine dropwise to boiling diphenyl ether (~250°C). Critical: High dilution and slow addition prevent intermolecular polymerization.

    • Stir for 30–60 minutes. Cool to room temperature.

    • Dilute with hexane to precipitate Methyl 6-fluoro-4-hydroxyquinoline-2-carboxylate . Filter and wash with hexane.

  • Chlorination:

    • Suspend the 4-hydroxy intermediate (5 mmol) in POCl₃ (5 equiv).

    • Heat to 110°C for 3 hours. Monitor by TLC.[3]

    • Evaporate excess POCl₃. Quench residue with ice/NaHCO₃.

    • Extract with dichloromethane (DCM).[2] Purify via silica gel chromatography.

Key Insight: The thermal cyclization step is thermodynamic. The high temperature is required to overcome the aromaticity barrier of the aniline ring during closure.

Pathway B: The 2-Methyl Oxidation Strategy

This pathway utilizes cheaper starting materials (acetoacetate) to build a 2-methyl quinoline, which is then oxidized to the ester. This avoids the expensive DMAD reagent but introduces toxic selenium reagents.

Mechanism & Logic

The synthesis starts with a standard Conrad-Limpach condensation using ethyl acetoacetate to yield 4-hydroxy-6-fluoro-2-methylquinoline . After chlorination, the activated 2-methyl group is selectively oxidized to the aldehyde and then the ester using Selenium Dioxide (SeO₂).

PathwayB Start 4-Fluoroaniline + Ethyl Acetoacetate Step1 4-OH-6-F-2-Methyl Quinoline Start->Step1 1. Heat 2. Cyclization Step2 4-Cl-6-F-2-Methyl Quinoline Step1->Step2 POCl3 Step3 4-Cl-6-F-2-Formyl Quinoline Step2->Step3 SeO2, Dioxane Riley Oxidation Product Target Ester Step3->Product Oxidative Esterification (e.g., I2, KOH, MeOH)

Figure 2: The oxidative route constructs the ring first, then functionalizes the C2 position.

Experimental Protocol
  • Ring Construction:

    • Reflux 4-fluoroaniline and ethyl acetoacetate in benzene with a Dean-Stark trap (to remove water) to form the imine.

    • Heat the imine in mineral oil or diphenyl ether at 250°C to cyclize to 4-hydroxy-6-fluoro-2-methylquinoline .

  • Chlorination:

    • React with POCl₃ (as in Pathway A) to yield 4-chloro-6-fluoro-2-methylquinoline .

  • Riley Oxidation:

    • Dissolve the 2-methyl quinoline in dioxane/water (20:1).

    • Add SeO₂ (1.5 equiv) and reflux for 4–12 hours.

    • Filter off selenium metal.[1] Isolate 4-chloro-6-fluoroquinoline-2-carbaldehyde .

  • Oxidative Esterification:

    • Treat the aldehyde with Iodine (2.5 equiv) and KOH (2.5 equiv) in Methanol at 0°C to RT.

    • This converts the aldehyde directly to the methyl ester.

Key Insight: SeO₂ oxidation is highly selective for the benzylic (allylic) methyl group at C2 due to the activation by the quinoline nitrogen.

Pathway C: Regioselective Palladium Carbonylation

A modern approach that avoids high-temperature cyclization by using transition metal catalysis to install the ester group.

Mechanism & Logic

The synthesis begins with the formation of 2,4-dichloro-6-fluoroquinoline (from aniline and malonic ester). The key step is the regioselective palladium-catalyzed carbonylation . The C2-chlorine is significantly more electrophilic than the C4-chlorine due to its proximity to the ring nitrogen (alpha-position), allowing for selective insertion of CO.

PathwayC Start 4-Fluoroaniline + Diethyl Malonate Step1 2,4-Dihydroxy- 6-fluoroquinoline Start->Step1 Thermal Cyclization Step2 2,4-Dichloro- 6-fluoroquinoline Step1->Step2 POCl3 (Excess) Product Target Ester Step2->Product Pd(OAc)2, dppp CO (gas), MeOH, Et3N Selective C2 Reaction

Figure 3: Palladium catalysis exploits the electronic difference between C2 and C4 chlorides.

Experimental Protocol
  • Precursor Synthesis:

    • Heat 4-fluoroaniline with diethyl malonate (or malonic acid/POCl3) to form 6-fluoro-2,4-dihydroxyquinoline .

    • Reflux with excess POCl₃ to yield 2,4-dichloro-6-fluoroquinoline .

  • Regioselective Carbonylation:

    • In a pressure reactor (autoclave), dissolve the dichloro compound (1 equiv) in Methanol.

    • Add Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane) (10 mol%), and Triethylamine (2 equiv).

    • Pressurize with Carbon Monoxide (CO) to 10–20 bar.

    • Heat to 80–100°C for 12 hours.

    • Selectivity: The catalyst preferentially inserts at the C2-Cl bond.

  • Purification:

    • Filter catalyst.[5] Evaporate solvent.[3]

    • Purify via column chromatography to separate any trace 2,4-diester or 4-ester byproducts.

Key Insight: The electron-deficient nature of the C2 position (azomethine carbon) makes it more susceptible to oxidative addition by Pd(0) than the C4 position, enabling high regioselectivity.

Comparative Analysis

FeaturePathway A (DMAD)Pathway B (Oxidation)Pathway C (Carbonylation)
Overall Yield High (50–70%)Moderate (30–45%)High (60–80%)
Step Count 3 Steps4–5 Steps3 Steps
Atom Economy ExcellentGoodGood
Reagent Cost High (DMAD is expensive)Low (Acetoacetate is cheap)Moderate (Pd Catalyst)
Safety Profile Moderate (High Temp Cyclization)Low (Toxic SeO₂, Se waste)Moderate (CO gas, Pressure)
Scalability Difficult (Thermal step limits batch size)Good (Standard reactors)Excellent (If flow chem used for CO)
Primary Use Medicinal Chem / Lab Scale Cost-Driven Manufacturing Modern Process Chemistry
Recommendation
  • For Research/Discovery: Use Pathway A . It is the most reliable "recipe" with the fewest surprises, allowing quick access to the scaffold for SAR studies.

  • For Large Scale Manufacturing: Evaluate Pathway C . Although it requires a pressure reactor, it avoids the safety hazards of 250°C diphenyl ether (Pathway A) and the toxicity/waste issues of Selenium (Pathway B).

References

  • Synthesis of 6-Fluoroquinolones via Conrad-Limpach

    • Title: Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones
    • Source: The Journal of Organic Chemistry (2022)
    • URL:[Link]

    • Relevance: Provides detailed experimental data for the DMAD/Conrad-Limpach route to the specific methyl 4-chloro-6-fluoroquinoline-2-carboxyl
  • Oxidation of 2-Methylquinolines (Riley Oxidation)

    • Title: The use of selenium (IV) oxide to oxidize aromatic methyl groups[6]

    • Source: Emporia St
    • URL:[Link]

    • Relevance: Validates the mechanism and conditions for converting 2-methylquinolines to 2-formyl/2-carboxy deriv
  • Regioselective Functionalization of 2,4-Dichloroquinolines

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline[7]

    • Source: Beilstein Journal of Organic Chemistry (2009)
    • URL:[Link]

    • Relevance: Establishes the regioselectivity rules (C2 > C4) for palladium-catalyzed cross-coupling reactions on the dichloro-quinoline scaffold.
  • General Quinolone Synthesis Review

    • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues
    • Source: RSC Advances (2023)
    • URL:[Link]

    • Relevance: Broad overview of cyclization strategies including Conrad-Limpach and Gould-Jacobs.[8]

Sources

Safety Operating Guide

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 301823-61-0 Formula: C₁₁H₇ClFNO₂ Molecular Weight: 239.63 g/mol Class: Halogenated Heterocyclic Ester / Quinolone Intermediate[1][2]

Executive Summary

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a halogenated building block frequently utilized in the synthesis of quinolone antibiotics and protein degrader scaffolds. Its disposal requires strict adherence to halogenated waste stream protocols due to the presence of both chlorine and fluorine atoms on the quinoline ring.

Critical Directive: Do NOT mix this compound with general organic solvents or aqueous waste streams. The thermal destruction of this compound requires high-temperature incineration (>1,100°C) with specific flue gas scrubbing to neutralize hydrofluoric (HF) and hydrochloric (HCl) acid byproducts.

Part 1: Hazard Identification & Risk Assessment (The "Why")

Effective disposal begins with understanding the chemical's intrinsic hazards. As a halogenated ester, this compound presents specific risks that dictate its waste lifecycle.

Chemical Hazard Profile
PropertySpecificationOperational Implication
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Codes H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (Respiratory irritation)Dust control is critical during solid weighing.
Reactivity Ester HydrolysisIncompatible with strong bases (NaOH/KOH) and strong oxidizers. Hydrolysis releases methanol and the corresponding quinoline carboxylic acid.
Thermal Decomposition Toxic FumesCombustion releases HF, HCl, and NOx. Never dispose of via standard trash or low-temp burning.
The "Halogen Rule"

The presence of the C-F bond (Carbon-Fluorine) is the primary driver for disposal logistics. C-F bonds are among the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (850°C) are often insufficient to fully mineralize fluorinated organics, potentially leading to the formation of trace toxic byproducts if not managed in a high-temperature facility.

Part 2: Pre-Disposal Handling & Segregation

Core Principle: Segregation at the source is the single most effective way to minimize disposal costs and safety risks.

Segregation Logic

You must segregate this waste into a dedicated "Halogenated Organic" stream. Mixing it with non-halogenated solvents (e.g., pure Acetone or Ethanol waste) contaminates the entire volume, forcing the vendor to treat the whole container as halogenated waste, which is significantly more expensive.

Decision Matrix (Graphviz)

The following diagram illustrates the critical decision points for segregating this specific quinoline derivative.

SegregationLogic cluster_legend Protocol Key Start Waste Generation (Methyl 4-chloro-6-fluoroquinoline-2-carboxylate) StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue/Powder StateCheck->SolidWaste Solid LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste Solution BinSolid Solid Waste Bin (Label: Toxic/Halogenated) SolidWaste->BinSolid Double Bag & Tag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck CarboyHalo Halogenated Waste Carboy (Red Tag) SolventCheck->CarboyHalo Yes (DCM/CHCl3) SolventCheck->CarboyHalo No (MeOH/EtOAc) *Must still go to Halo stream due to solute* CarboyNonHalo Non-Halogenated Carboy (Do NOT Use) SolventCheck->CarboyNonHalo Incorrect Path key1 Blue = Decision Point key2 Red = Final Disposal Container

Figure 1: Segregation logic flow. Note that even if the compound is dissolved in a non-halogenated solvent like Ethyl Acetate, the presence of the solute (the quinoline) mandates that the entire mixture be classified as Halogenated Waste.

Part 3: Step-by-Step Disposal Protocol

Solid Waste (Pure Compound or Contaminated Consumables)
  • Containment: Collect solid waste (weighing paper, contaminated gloves, expired powder) in a clear, heavy-duty polyethylene bag.

  • Secondary Containment: Place the primary bag inside a secondary bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 4-chloro-6-fluoroquinoline-2-carboxylate" (Do not use abbreviations).[3][4][5]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a closed container in a satellite accumulation area (SAA) until pickup.

Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Container Selection: Use an HDPE or glass carboy compatible with the solvent carrier.

    • Caution: If the waste solution is acidic (from reaction workup), ensure the container is vented or check periodically for pressure buildup, as the ester can hydrolyze.

  • Transfer: Pour waste into the carboy designated for Halogenated Solvents .

  • Logging: Immediately log the volume and mass of the quinoline derivative on the waste tag. Waste vendors require an accurate estimate of halogen content to calculate incineration parameters.

Empty Container Management
  • Triple Rinse: Containers that held the pure compound must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Waste carboy.

  • Defacing: Deface the original label and discard the clean container as standard trash (unless local regulations require glass recycling or specific "P-listed" handling, though this compound is generally not P-listed).

Part 4: Spill Management & Emergency Response

Dry Spill (Powder)
  • PPE: Nitrile gloves, lab coat, safety goggles, and N95 dust mask (or half-face respirator if large quantity).

  • Procedure:

    • Avoid creating dust. Do not dry sweep.

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop the wet material into a bag.

    • Wipe the surface with a soap/water solution.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Wet Spill (Solution)
  • Absorbent: Use an inert absorbent like Vermiculite, sand, or a commercial solvent spill pad.

    • Avoid: Do not use sawdust or paper towels for large spills if the solvent is an oxidizer or strong acid.

  • Procedure:

    • Dike the spill to prevent it from entering floor drains.

    • Cover with absorbent.

    • Transfer to a waste bag/pail.

    • Label as "Debris contaminated with Halogenated Organics" .

Part 5: Final Disposal Lifecycle (Vendor Operations)

Understanding what happens after the waste leaves your lab ensures you provide the vendor with the correct data.

DisposalLifecycle cluster_compliance Compliance Checkpoints Lab Lab Satellite Area (Accumulation) CentralStore Central Waste Storage (90-Day Hold) Lab->CentralStore Internal Transfer VendorPickup Certified Waste Vendor (Manifesting) CentralStore->VendorPickup Lab Pack/Bulk Treatment High-Temp Incineration (>1100°C) VendorPickup->Treatment Transport Scrubbing Flue Gas Scrubbing (Neutralize HF/HCl) Treatment->Scrubbing Combustion Gases End End Scrubbing->End Clean Emission

Figure 2: The lifecycle of the waste. High-temperature incineration is the only validated method for destroying the fluoro-quinoline scaffold.

References

  • PubChem. (n.d.). Methyl 4-chloro-6-fluoroquinoline-2-carboxylate (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Resource Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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